Biotin-PEG3-propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O5S/c1-2-8-25-10-12-27-13-11-26-9-7-20-17(23)6-4-3-5-16-18-15(14-28-16)21-19(24)22-18/h1,15-16,18H,3-14H2,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIQFERKSLOFCW-BQFCYCMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG3-Propargyl: A Comprehensive Technical Guide for Advanced Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG3-propargyl, a versatile heterobifunctional linker molecule. It is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide details the molecule's core properties, provides explicit experimental protocols for its application, and illustrates key workflows using detailed diagrams.
Core Molecular Attributes and Physicochemical Data
This compound is a chemical reagent that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for efficient covalent ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
| Property | Value | Reference |
| Molecular Weight | 413.53 g/mol | [1][2][3][4] |
| CAS Number | 1421701-68-9 | [1][2] |
| Molecular Formula | C₁₉H₃₁N₃O₅S | [1][2] |
| Purity | >96% to >98% | [1][2] |
| Solubility | Soluble in DMSO and DMF.[4] Water solubility is enhanced by the PEG spacer. | |
| Storage | Store at -20°C for long-term use. For short-term, 0 - 4°C is suitable. The compound should be kept dry and in the dark.[2] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a powerful tool for a variety of applications:
-
PROTAC Synthesis: The propargyl group allows for the "clicking" of this linker onto an azide-functionalized ligand for a target protein or an E3 ligase, facilitating the modular synthesis of PROTACs.[3][4][5] The biotin handle can then be used for purification or detection of the resulting PROTAC.
-
Activity-Based Protein Profiling (ABPP): This molecule can be used to tag and identify protein targets of bioactive compounds. A small molecule of interest can be modified with an azide (B81097) and then "clicked" to this compound. The biotin tag enables the enrichment and subsequent identification of protein targets via mass spectrometry.
-
Protein-Protein Interaction Studies: this compound can be used to label a protein of interest. This biotinylated protein can then be used as a probe in pull-down assays to capture and identify interacting proteins.
-
Biomolecule Labeling and Detection: The alkyne group can be readily conjugated to azide-modified biomolecules, including proteins, nucleic acids, and small molecules. The incorporated biotin allows for sensitive detection using streptavidin-conjugated reporters, such as fluorophores or enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for the "click" reaction between an azide-modified protein and this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in deionized water)
-
Sodium ascorbate (B8700270) solution (100 mM in deionized water, freshly prepared)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in PBS at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve a final concentration that is in 5- to 20-fold molar excess over the protein. Ensure the final DMSO concentration is below 5% to prevent protein denaturation.
-
In a separate tube, prepare the catalyst premix by mixing the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.[6]
-
Add the freshly prepared sodium ascorbate solution to the protein-alkyne mixture to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the CuSO₄/THPTA premix to the reaction mixture to achieve a final copper concentration of 0.1-1 mM.[6]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove excess unreacted this compound and catalyst components by size-exclusion chromatography or dialysis.
-
Protocol 2: Synthesis of a PROTAC using a "Clickable" Linker
This protocol outlines a modular approach to PROTAC synthesis where this compound can be used as a scaffold. This example assumes one of the ligands has been functionalized with an azide.
Materials:
-
Azide-functionalized ligand for either the protein of interest (POI) or an E3 ligase
-
This compound
-
Reagents for CuAAC reaction (as described in Protocol 1)
-
Reagents for amide bond formation (e.g., HATU, DIPEA)
-
The second ligand (for the E3 ligase or POI) containing a carboxylic acid or amine for coupling
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Click Reaction:
-
Perform a CuAAC reaction as described in Protocol 1 to conjugate the azide-functionalized ligand to this compound.
-
Purify the resulting biotin-PEG-ligand conjugate by HPLC.
-
-
Amide Coupling (Example with a carboxylic acid-containing second ligand):
-
The biotin-PEG-ligand conjugate from the previous step will have a terminal biotin. For PROTAC synthesis, a variant of the linker with a reactive group at the other end would be used (e.g., Propargyl-PEG3-acid). For the purpose of illustrating the workflow, we will proceed with the concept of building the PROTAC.
-
To a solution of Propargyl-PEG3-acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir for 15 minutes at room temperature.[5]
-
Add the amine-containing second ligand (1.1 equivalents) to the mixture.[5]
-
Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.[5]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., DCM or EtOAc) and wash with saturated aqueous NaHCO₃ and brine.[5]
-
Dry the organic layer, concentrate, and purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps in key experimental procedures involving this compound.
References
Biotin-PEG3-propargyl: A Versatile Tool for Modern Bioconjugation, Proteomics, and Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-propargyl is a trifunctional molecule that has emerged as a powerful tool in chemical biology, proteomics, and drug development. Its unique structure, consisting of a biotin (B1667282) moiety for high-affinity binding, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group for "click" chemistry, enables a wide range of applications. This guide provides a comprehensive overview of the core uses of this compound, detailed experimental protocols, and quantitative data to facilitate its integration into research and development workflows.
The biotin component of the molecule allows for strong and specific binding to avidin (B1170675) and streptavidin, a cornerstone of affinity-based purification and detection methods. The PEG3 linker enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the performance of bioconjugates in biological systems. The propargyl group, a terminal alkyne, is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This allows for the covalent and specific labeling of azide-modified biomolecules.
Core Applications
The unique properties of this compound make it suitable for a variety of advanced applications:
-
Proteomics: In the field of proteomics, this compound is utilized for the enrichment and identification of specific protein populations. For instance, in activity-based protein profiling (ABPP), a small molecule inhibitor modified with an azide (B81097) can be used to label a target enzyme in a complex proteome. Subsequent reaction with this compound via click chemistry allows for the selective enrichment of the labeled protein using streptavidin beads, followed by identification and quantification by mass spectrometry.[1]
-
Targeted Protein Degradation (PROTACs): this compound serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The propargyl group of this compound can be "clicked" to an azide-functionalized ligand for either the target protein or the E3 ligase, facilitating the modular synthesis of PROTAC libraries for screening and optimization.[4]
-
Drug Delivery: In targeted drug delivery, the biotin moiety can be used to target drugs to cancer cells that overexpress biotin receptors. While the conjugation of drugs to biotin is a widely studied strategy, the precise mechanisms of uptake are still under investigation.[5] this compound can be used to attach therapeutic agents to targeting moieties or nanocarriers, with the PEG linker enhancing solubility and bioavailability.
-
Bioconjugation and Labeling: The propargyl group enables the straightforward and efficient labeling of a wide range of azide-modified biomolecules, including proteins, nucleic acids, and glycans.[6][7] This is particularly useful for attaching a biotin tag for subsequent detection or purification. The click chemistry approach offers high yields and specificity, even in complex biological mixtures.[8][9]
Data Presentation
The following tables provide representative quantitative data for reactions involving biotin-PEG linkers and click chemistry. It is important to note that optimal conditions and outcomes will vary depending on the specific molecules and experimental setup.
Table 1: Representative Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 mM | Higher concentrations can increase reaction rates. |
| Azide-containing Molecule Concentration | 1 - 10 mM | A slight excess (1.1-1.5 equivalents) of one reagent can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 50 - 250 µM | The catalyst concentration should be optimized for each reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 2.5 - 5 mM | A fresh solution should be used. |
| Copper Ligand (e.g., THPTA) Concentration | 250 - 1250 µM | Ligands stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Reaction Time | 1 - 4 hours | Can be monitored by LC-MS or other analytical methods. |
| Temperature | Room Temperature to 37°C | Mild conditions are generally sufficient. |
| pH | 7.0 - 8.0 | The reaction is tolerant of a range of pH values. |
Table 2: Illustrative Yields for Bioconjugation Reactions
| Reaction Type | Biomolecule | Labeling Reagent | Reported Yield | Reference |
| Click Chemistry | Azide-modified Anisomycin | Biotin-PEG-azide | High Yields | [9] |
| Click Chemistry | Propargylglycine | Biotin-PEG-azide | Good Yield (at 75°C) | [8] |
| NHS Ester Coupling | Protein (Primary Amines) | Biotin-PEG-NHS Ester | High Efficiency | [10] |
Experimental Protocols
Protocol 1: General Procedure for Click Chemistry Labeling of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, deionized water
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Immediately before use, prepare a 500 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add 1.1 to 1.5 molar equivalents of the this compound stock solution to the protein solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein/linker solution to a final copper concentration of 50-250 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and purge with an inert gas (e.g., argon or nitrogen).
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Remove excess unreacted this compound and catalyst using a desalting column, following the manufacturer's instructions.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a modular approach to PROTAC synthesis where an azide-containing ligand for the protein of interest (POI) is coupled to this compound, followed by further modification to attach the E3 ligase ligand. For the purpose of this example, we will assume the E3 ligase ligand will be attached via the biotin moiety's carboxyl group after a subsequent chemical modification step (not detailed here).
Materials:
-
Azide-functionalized POI ligand
-
This compound
-
Solvent (e.g., DMF, DCM, or a mixture of water and a miscible organic solvent)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 equivalent) in water or the reaction solvent.
-
In another vial, prepare a solution of copper(II) sulfate (0.1-0.2 equivalent) in water or the reaction solvent. If using THPTA, pre-mix the CuSO₄ with THPTA (1.0 equivalent relative to CuSO₄).
-
-
Reaction Execution:
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the copper(II) sulfate solution (or the pre-mixed CuSO₄/THPTA solution) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product using column chromatography on silica (B1680970) gel or by preparative HPLC.
-
Mandatory Visualizations
Caption: Workflow for labeling an azide-modified biomolecule with this compound and subsequent affinity purification.
Caption: A modular approach to PROTAC synthesis and the mechanism of action.
References
- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biotin-PEG3-azide, 875770-34-6 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
Biotin-PEG3-Propargyl: A Technical Guide to its Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Biotin-PEG3-propargyl in Dimethyl Sulfoxide (DMSO), a critical parameter for its effective use in various biochemical and therapeutic applications. This document outlines the qualitative and quantitative solubility data available for this compound and structurally related compounds, details experimental protocols for solubility determination, and illustrates its application in relevant biological pathways.
Core Properties and Solubility Profile
This compound is a heterobifunctional molecule that integrates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group for click chemistry reactions. The inclusion of the PEG spacer is known to enhance the aqueous solubility of biotin and also influences its solubility in organic solvents like DMSO.[1][2][3] While specific quantitative solubility data for this compound in DMSO is not consistently published across all suppliers, the available information and data from analogous compounds indicate a high degree of solubility.
Biotin itself is known to be highly soluble in DMSO.[4][5][6] The addition of a PEG linker further enhances the solubility of biotin derivatives in various solvents.[2]
Quantitative Solubility Data
| Compound | Molecular Weight ( g/mol ) | Solvent | Reported Solubility | Source |
| This compound | 413.53 | DMSO | Soluble (qualitative) | [7] |
| Biotin-PEG3-Azide | 444.55 | DMSO | 44.45 mg/mL (100 mM) | [8] |
| Biotin-PEG3-acid | 447.55 | DMSO | 100 mg/mL (223.44 mM) (requires sonication) | [9] |
| Biotin-NHS | 341.4 | DMSO | ~20 mg/mL | [10] |
| Biotin | 244.31 | DMSO | High solubility, up to ~50 mg/mL | [5][11] |
Note: The quantitative data for related compounds should be considered as estimates for this compound. Experimental verification is highly recommended for precise applications.
Experimental Protocol: Determination of Equilibrium Solubility in DMSO
The following protocol outlines a general method for determining the equilibrium solubility of this compound in DMSO using the shake-flask method, followed by analysis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker incubator
-
Microcentrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a precise volume of DMSO into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker incubator set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow any undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the clear supernatant from each vial, ensuring no solid material is transferred.
-
Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in DMSO at the specified temperature.
-
Applications and Relevant Workflows
This compound is a versatile tool in chemical biology and drug discovery, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the biotinylation of various molecules through click chemistry.[12]
PROTAC Synthesis and Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][12] this compound can be used to construct PROTACs where the propargyl group is reacted with an azide-modified E3 ligase ligand or target protein ligand via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. The biotin moiety can then be used for purification, detection, or immobilization of the PROTAC or its protein complexes.
Caption: Workflow of PROTAC synthesis using this compound and its mechanism of action.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound in DMSO.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems with remarkable precision. At the heart of many of these powerful techniques lies a small but exceptionally versatile functional group: the propargyl group. Its terminal alkyne moiety serves as a key reactive handle for a suite of highly efficient and specific ligation reactions, most notably the Nobel Prize-winning "click chemistry." This technical guide provides a comprehensive exploration of the propargyl group's central role in bioconjugation, offering a deep dive into the underlying reaction mechanisms, a quantitative comparison of popular methods, detailed experimental protocols, and visual representations of complex biological and synthetic workflows.
Core Principles: The Power of the Alkyne
The utility of the propargyl group in bioconjugation is almost exclusively derived from the reactivity of its terminal carbon-carbon triple bond. This alkyne is a high-energy, yet kinetically stable, functional group that is largely absent in biological systems, rendering it bioorthogonal. This means it can participate in specific chemical reactions within a complex cellular environment without interfering with native biochemical processes.[1] The two primary classes of reactions that exploit the propargyl group's unique reactivity are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click chemistry" reaction, involving the [3+2] cycloaddition of a terminal alkyne (the propargyl group) and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This reaction is characterized by its exceptionally fast kinetics, high yields, and remarkable specificity.[3] The reaction is not spontaneous and requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4] The use of copper-chelating ligands, such as THPTA and BTTAA, can further accelerate the reaction and mitigate copper-induced cytotoxicity in biological applications.[2][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approximately 18 kcal/mol).[3] The release of this strain provides the thermodynamic driving force for the catalyst-free [3+2] cycloaddition with an azide, forming a stable triazole.[3] While generally slower than CuAAC, the reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne.[3]
Quantitative Data Presentation: A Comparative Analysis
The choice between CuAAC and SPAAC, as well as the specific reagents for each, is a critical consideration in experimental design. The following tables provide a quantitative comparison of the reaction kinetics for these two powerful bioconjugation methods.
| Table 1: Comparison of Second-Order Rate Constants for CuAAC with Various Ligands | |
| Ligand | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | < 15% product formed in 30 min (relative comparison)[6] |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | < 15% product formed in 30 min (relative comparison)[6] |
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) | > 45% product formed in 30 min (relative comparison)[6] |
| Table 2: Comparison of Second-Order Rate Constants for SPAAC with Various Cyclooctynes | |
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1[1] |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0[1] |
| Difluorinated cyclooctyne (DIFO) | 0.076[4] |
| [9+1]CPP | 2.2 x 10⁻³[3] |
Signaling Pathways and Experimental Workflows
The propargyl group has proven to be an invaluable tool for elucidating complex biological processes. By incorporating propargyl-containing metabolic labels or chemical probes, researchers can track, identify, and quantify biomolecules within signaling pathways and intricate experimental workflows.
Probing Kinase Signaling Pathways
Propargyl-modified ATP analogs can be used as chemical probes to study kinase signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.[] These probes can covalently label kinases, allowing for their enrichment and identification, and enabling the study of inhibitor specificity and target engagement.
Experimental Workflow for PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Propargyl-containing linkers are frequently used in the modular synthesis of PROTACs via click chemistry.[4]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for labeling a protein containing a propargyl group with an azide-functionalized fluorescent dye.
Materials:
-
Propargyl-labeled protein (1-10 mg/mL in a non-amine-containing buffer, e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM stock in water)
-
Sodium ascorbate (B8700270) (500 mM stock in water, freshly prepared)
-
Desalting column
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dilute the propargyl-labeled protein to the desired final concentration in PBS. Add the azide-functionalized dye to a final concentration of 2-10 molar equivalents relative to the protein.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding 1 volume of the CuSO₄ stock solution to 5 volumes of the THPTA stock solution. Vortex briefly to mix.
-
Reaction Initiation: Add the catalyst premix to the protein-dye mixture to a final copper concentration of 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of cell surface proteins metabolically labeled with an azide-containing sugar using a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Mammalian cells cultured in appropriate medium
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye) (1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours to allow for incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells three times with warm PBS to remove unincorporated sugar.
-
Labeling: Add the cyclooctyne-functionalized dye to the cells in fresh culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Wash the cells three times with warm PBS to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.
Orthogonal Protection and Deprotection Strategies
In the synthesis of complex bioconjugates, it is often necessary to protect multiple functional groups and selectively deprotect them at different stages. The propargyl group itself can be protected, and its deprotection can be orchestrated orthogonally to the removal of other protecting groups. A common protecting group for terminal alkynes is a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[8]
Conclusion
The propargyl group, with its terminal alkyne, has firmly established itself as a cornerstone of modern bioconjugation. Its ability to participate in highly efficient and bioorthogonal "click" reactions has empowered researchers across various disciplines to label, track, and manipulate biomolecules with unprecedented precision. The choice between the rapid, copper-catalyzed CuAAC and the biocompatible, strain-promoted SPAAC allows for a tailored approach to a wide array of applications, from in vitro diagnostics to in vivo imaging and targeted drug delivery. As the field of chemical biology continues to evolve, the versatility and reliability of the propargyl group ensure its enduring legacy as an indispensable tool for unraveling the complexities of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Protein Labeling with Biotin-PEG3-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-propargyl, a versatile reagent for the targeted biotinylation of proteins. It details the underlying principles of its application, in-depth experimental protocols, and the quantitative parameters necessary for successful protein labeling experiments.
Introduction to this compound
This compound is a chemical probe that combines three key functional elements: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a tri-polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group (an alkyne) for covalent ligation via "click chemistry".[1] This trifunctional design makes it an invaluable tool in chemical biology and proteomics for the selective labeling and subsequent detection, purification, and identification of proteins.
The primary application of this compound lies in its ability to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This highly efficient and bioorthogonal reaction forms a stable triazole linkage with a corresponding azide-modified molecule, such as a protein engineered to contain an azide (B81097) group.[2]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C19H31N3O5S |
| Molecular Weight | 413.53 g/mol |
| Reactive Group | Propargyl (Terminal Alkyne) |
| Biotinylation Target | Azide-modified molecules |
| Spacer Arm | PEG3 (tri-polyethylene glycol) |
The Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the protein labeling strategy with this compound is the CuAAC reaction. This click chemistry reaction provides a highly specific and efficient method for covalently attaching the biotin probe to an azide-modified protein. The reaction is catalyzed by Copper(I), which is typically generated in situ from Copper(II) sulfate (B86663) by a reducing agent like sodium ascorbate (B8700270).[3]
Experimental Protocols
This section provides a detailed protocol for the biotinylation of an azide-modified protein using this compound.
Materials and Reagents
-
This compound
-
Azide-modified protein
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (Copper ligand)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Reagent Preparation
It is crucial to prepare fresh solutions, especially for the catalyst system, to ensure optimal reaction efficiency.
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or DMF | -20°C |
| Azide-modified Protein | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | As per protein stability |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before use |
| THPTA Ligand | 200 mM | Deionized Water | Room Temperature |
Protein Labeling Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations should be optimized based on the protein of interest.
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |
| Azide-modified Protein | 1-10 mg/mL | 1-10 µM | 1x |
| This compound | 10 mM | 10-50 µM | 10-50x |
| Copper(II) Sulfate (CuSO₄) | 100 mM | 50-100 µM | - |
| THPTA Ligand | 200 mM | 250-500 µM | - |
| Sodium Ascorbate | 100 mM | 1-2.5 mM | - |
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to start the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[4]
-
Purification: Remove excess unreacted this compound and the copper catalyst using a desalting column or dialysis against a suitable buffer.
Experimental Workflow
The following diagram illustrates the overall workflow for protein biotinylation and subsequent analysis.
Downstream Applications
Once the protein of interest is biotinylated, a variety of downstream applications can be employed for its detection, purification, and identification.
Detection
Biotinylated proteins can be easily detected using standard biochemical techniques such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylated proteins can be captured on a streptavidin-coated plate and detected with a specific antibody.
Affinity Purification
The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for the efficient purification of biotinylated proteins from complex mixtures like cell lysates.[4] Streptavidin-conjugated beads are used to capture the biotinylated protein, which can then be washed to remove non-specifically bound proteins.
Mass Spectrometry
For protein identification and characterization, the enriched biotinylated proteins can be eluted from the streptavidin beads and analyzed by mass spectrometry.[5] This powerful technique allows for the identification of the labeled protein and can also be used to map the site of biotinylation.
Conclusion
This compound is a powerful and versatile tool for the targeted labeling of proteins. Its application in copper-catalyzed click chemistry provides a highly specific and efficient method for introducing a biotin tag, enabling a wide range of downstream applications in proteomics and drug discovery. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively utilize this reagent to advance their scientific investigations.
References
An In-Depth Technical Guide to Biotin-Alkyne Tags for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-alkyne tags are powerful chemical biology tools that enable the specific and efficient labeling of biomolecules through a bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This technology has revolutionized the study of complex biological processes by allowing for the selective attachment of a biotin (B1667282) handle to proteins, nucleic acids, and other molecules that have been metabolically or chemically engineered to contain an azide (B81097) group. The small size of the azide and alkyne moieties ensures minimal perturbation to biological systems, while the resulting stable triazole linkage provides a robust connection for downstream applications.[3][4]
The extraordinary affinity of biotin for streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁴ mol/L) is then leveraged for the highly efficient enrichment, detection, and purification of the tagged biomolecules from complex mixtures.[5][6] This guide provides a comprehensive overview of biotin-alkyne tags, including their chemical properties, a comparison with other biotinylation reagents, detailed experimental protocols for their application, and a summary of relevant quantitative data.
Core Concepts and Chemical Properties
Biotin-alkyne tags consist of three key components: a biotin molecule, a linker (often a polyethylene (B3416737) glycol or PEG spacer), and a terminal alkyne group.[7] The alkyne serves as the reactive handle for the click chemistry reaction with an azide-modified target molecule.[8][9] The PEG spacer enhances the water solubility of the tag and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[10]
The CuAAC reaction is highly specific and efficient, proceeding readily in aqueous buffers and at physiological temperatures, making it suitable for labeling biomolecules in complex biological samples like cell lysates.[1][2]
Comparison of Biotinylation Reagents
While various methods exist for biotinylating proteins, biotin-alkyne tags, in conjunction with click chemistry, offer distinct advantages, particularly in terms of specificity. Traditional methods often rely on amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, which target lysine (B10760008) residues.[11][12] However, the abundance of lysine residues on protein surfaces can lead to non-specific and heterogeneous labeling.[12] Bioorthogonal strategies, such as the use of biotin-alkyne tags, overcome this limitation by targeting a unique chemical handle (the azide) that has been specifically incorporated into the protein of interest.[11]
| Reagent Type | Target Functional Group | Specificity | Key Advantages | Key Disadvantages |
| Biotin-Alkyne (via Click Chemistry) | Azide | Very High | Highly specific and bio-inert; fast reaction under mild conditions.[12] | Requires pre-modification of the target molecule with an azide group.[12] |
| NHS-Ester-Biotin | Primary Amines (-NH₂) | Low to Moderate | Simple, one-step reaction; readily available.[12] | Can be non-specific due to the abundance of lysines; may affect protein function if amines are in the active site.[12] |
| Maleimide-Biotin | Sulfhydryls (-SH) | High | More specific than amine-reactive reagents as free sulfhydryls are less common.[12] | Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds.[12] |
| Biotin-Hydrazide | Aldehydes | High | Specific for aldehyde groups, which can be introduced by periodate (B1199274) oxidation of glycoproteins.[13] | Requires specific modification of the target to generate aldehydes. |
Experimental Workflows and Protocols
The application of biotin-alkyne tags typically follows a two-step process: metabolic or chemical labeling of the target biomolecule with an azide, followed by the click chemistry reaction with the biotin-alkyne tag and subsequent analysis. A prominent application is in Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[14][15][16]
BONCAT Workflow for Labeling Newly Synthesized Proteins
BONCAT is a powerful technique to study newly synthesized proteins.[15][16] Cells are cultured in the presence of a non-canonical amino acid containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[16] AHA is incorporated into newly synthesized proteins by the cellular translational machinery. Following cell lysis, the azide-modified proteins are reacted with a biotin-alkyne tag via a copper-catalyzed click reaction. The resulting biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry.[14][17]
References
- 1. abpbio.com [abpbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Affinity tags peptides - SB-PEPTIDE - Custom peptide synthesis [sb-peptide.com]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abpbio.com [abpbio.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cellular Labeling with Biotin-PEG3-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG3-propargyl for the targeted biotinylation of biomolecules within cellular contexts. This reagent is a cornerstone of modern chemical biology, enabling the selective labeling, enrichment, and visualization of proteins and glycans through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Principle of Application
This compound is a versatile chemical probe composed of three key functional domains: a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and minimize steric hindrance, and a terminal propargyl group (alkyne) that serves as a reactive handle for click chemistry.[1]
The core principle involves a two-step process:
-
Metabolic or Enzymatic Incorporation of an Azide (B81097): Cells are first treated with a metabolic precursor containing an azide group. This precursor is processed by the cell's natural biosynthetic pathways and incorporated into target biomolecules. For example, azido-sugars like N-azidoacetylmannosamine (Ac4ManNAz) are incorporated into glycoproteins, while non-canonical amino acids such as L-azidohomoalanine (AHA) are incorporated into newly synthesized proteins.[2][3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the incorporation of the azide handle, this compound is introduced. In the presence of a copper(I) catalyst, the terminal alkyne of this compound reacts specifically and efficiently with the azide group on the target biomolecule, forming a stable triazole linkage. This covalent bond results in the highly selective biotinylation of the molecule of interest.[4][5]
The biotinylated molecules can then be detected, enriched, or visualized using streptavidin-conjugated probes, such as fluorescent dyes or enzymes.
Data Presentation: Quantitative Parameters
Successful and reproducible labeling with this compound is dependent on the optimization of several key parameters. The following tables provide recommended starting concentrations and incubation times for common applications. It is crucial to note that optimal conditions may vary depending on the cell type, experimental goals, and the specific biomolecule being targeted.
Table 1: Metabolic Labeling of Cellular Biomolecules
| Parameter | Application | Reagent | Cell Line Examples | Recommended Concentration | Incubation Time |
| Metabolic Precursor Concentration | Glycoprotein (B1211001) Labeling | Ac4ManNAz | HeLa, HEK293 | 25-75 µM[2][6] | 48-72 hours[2][7] |
| Glycoprotein Labeling | Ac4GalNAz | Various | 25-75 µM[2][6] | 1-3 days[2] | |
| Newly Synthesized Protein Labeling (BONCAT) | L-azidohomoalanine (AHA) | Various | 25-50 µM | 4-24 hours[5] | |
| Cell Viability | General | Ac4ManNAz | A549 | >50 µM may reduce cell function[8] | - |
Table 2: Copper-Catalyzed Click Chemistry (CuAAC) Reaction in Cells
| Parameter | Live Cell Labeling | Fixed Cell/Lysate Labeling | Notes |
| This compound | 5-50 µM[9] | 20-100 µM[3][10] | Higher concentrations may be used for lysates. Titration is recommended. |
| Copper (II) Sulfate (CuSO₄) | 20-50 µM[9][11] | 1 mM[12] | Use in conjunction with a reducing agent. |
| Reducing Agent (e.g., Sodium Ascorbate) | 300 µM - 2.5 mM[4][9] | 1-10 mM[5][13] | Prepare fresh. |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 100-250 µM[9][11] | 100 µM - 1.25 mM[12] | Recommended to reduce cytotoxicity and enhance reaction efficiency.[4][5] |
| Reaction Time | 5-30 minutes[4][11] | 30-120 minutes[3][14] | Longer times may be needed for lower concentrations or temperatures. |
| Temperature | 4°C or Room Temperature[4] | Room Temperature | 4°C can be used to minimize cellular processes during labeling. |
| Cell Viability | High with THPTA ligand | N/A | Copper can be cytotoxic; the use of a chelating ligand like THPTA is crucial for live-cell applications.[4][15] |
Experimental Protocols
Here we provide detailed protocols for two common applications of this compound in cells: the labeling of newly synthesized proteins (Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT) and the labeling of cell surface glycoproteins.
Protocol 1: Labeling of Newly Synthesized Proteins (BONCAT)
This protocol describes the metabolic incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by biotinylation using this compound via CuAAC.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
To deplete endogenous methionine, aspirate the culture medium, wash the cells once with pre-warmed PBS, and replace with pre-warmed methionine-free medium. Incubate for 1 hour.
-
Prepare a stock solution of AHA in sterile water or PBS. Add AHA to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time will depend on the protein synthesis rate of the cell line.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Click Chemistry Reaction (CuAAC):
-
In a microcentrifuge tube, dilute the protein lysate to 1-5 mg/mL with PBS.
-
Prepare the click chemistry reaction mix. For a 1 mL final reaction volume, add the following reagents in order, vortexing briefly after each addition:
-
This compound to a final concentration of 20-100 µM.
-
THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 50 µM.
-
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Downstream Processing:
-
The biotinylated proteins are now ready for downstream applications such as enrichment using streptavidin-agarose beads, followed by SDS-PAGE and Western blot analysis or mass spectrometry.
-
Protocol 2: Labeling of Cell Surface Glycoproteins
This protocol details the metabolic labeling of cell surface sialoglycans with N-azidoacetylmannosamine (Ac4ManNAz) and subsequent biotinylation on live cells using this compound.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
Procedure:
-
Metabolic Labeling:
-
Seed cells in a culture plate and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azide-modified sugar into the cell surface glycans.[9]
-
-
Live-Cell Click Chemistry Reaction (CuAAC):
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated sugar.
-
Prepare the click reaction cocktail immediately before use in PBS. For live cell labeling, it is critical to use a copper-chelating ligand like THPTA to minimize cytotoxicity.[4][5] A typical cocktail for 1 mL contains:
-
This compound (final concentration 5-50 µM)
-
THPTA (final concentration 100 µM)
-
CuSO₄ (final concentration 20 µM)
-
Sodium Ascorbate (final concentration 300 µM)
-
-
Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS to remove excess reagents.
-
The cells with biotinylated surface glycoproteins are now ready for downstream applications, such as:
-
Fluorescent Visualization: Incubate with a fluorescently labeled streptavidin conjugate for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Enrichment: Lyse the cells and proceed with affinity purification of the biotinylated glycoproteins using streptavidin-agarose beads for subsequent analysis by Western blot or mass spectrometry.
-
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant signaling pathway where glycoprotein analysis is crucial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Click reagents - Synvenio [synvenio.com]
Application Notes: Biotin-PEG3-propargyl for Site-Specific Immunoprecipitation
Introduction
Biotin-PEG3-propargyl is a specialized bioconjugation reagent designed for the selective labeling and subsequent enrichment of biomolecules. It is a trifunctional molecule comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne (propargyl) group for covalent ligation via click chemistry, and a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure makes it an ideal tool for a two-step protein capture strategy.
Unlike traditional biotinylation reagents that react with common functional groups like primary amines (e.g., NHS esters), this compound enables the specific tagging of proteins that have been engineered to contain an azide (B81097) group.[1][4] This is typically achieved by metabolically incorporating an azide-bearing unnatural amino acid into the protein of interest (POI). The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage, covalently attaching the biotin tag to the POI.[4][5] This highly selective labeling method minimizes off-target biotinylation, leading to cleaner and more specific immunoprecipitation results.
The PEG3 spacer enhances the water solubility of the reagent and the resulting conjugate, while also reducing steric hindrance, which facilitates the efficient binding of the biotin tag to streptavidin-coated resins or beads.[6][7] This methodology is particularly powerful for isolating specific proteins and their interaction partners from complex biological mixtures like cell lysates for downstream analysis by western blotting or mass spectrometry.[5][8]
Principle of the Method
The use of this compound for immunoprecipitation is a multi-stage process that leverages bioorthogonal chemistry for specificity.
-
Site-Specific Azide Incorporation : A target protein is first modified to contain an azide functional group. This is commonly done in vivo or in cell culture by introducing an azide-containing unnatural amino acid, such as azidohomoalanine (AHA), which is a surrogate for methionine. During protein synthesis, AHA is incorporated into the polypeptide chain at methionine positions.
-
Cell Lysis and Click Chemistry : The cells are lysed under conditions that preserve protein-protein interactions. The clarified lysate, containing the azide-modified protein, is then treated with this compound. In the presence of a copper(I) catalyst, the propargyl group of the reagent undergoes a highly efficient and specific "click" reaction with the azide group on the protein.[9] This forms a stable covalent bond, attaching the biotin tag specifically to the protein of interest.[4]
-
Streptavidin-Based Immunoprecipitation (Pull-down) : Following the labeling reaction, the biotinylated protein of interest, along with its binding partners, is captured from the lysate using an affinity matrix of streptavidin-coated beads (e.g., magnetic or agarose (B213101) beads).[10][11]
-
Washing and Elution : Non-specifically bound proteins are removed through a series of stringent wash steps.[6] The captured protein complexes are then dissociated from the beads through elution, either under denaturing conditions for analysis by SDS-PAGE or under non-denaturing conditions for functional assays.[12]
Experimental Protocols
This section provides detailed protocols for the labeling and immunoprecipitation of an azide-modified Protein of Interest (POI) from a cell lysate.
Protocol 1: Click Chemistry Labeling of POI in Cell Lysate
This protocol describes the covalent attachment of this compound to an azide-modified protein within a complex lysate.
A. Materials and Reagents
-
Cell lysate containing azide-modified POI in an appropriate lysis buffer (e.g., RIPA buffer without DTT or other reducing agents).
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold PBS
B. Protocol
-
Preparation of Reagents :
-
This compound (10 mM Stock) : Immediately before use, dissolve the required amount of this compound in anhydrous DMSO.[13]
-
CuSO₄ (50 mM Stock) : Dissolve in deionized water.
-
TCEP (50 mM Stock) : Dissolve freshly in deionized water. (Note: Sodium Ascorbate can be used as an alternative reducing agent).
-
TBTA (10 mM Stock) : Dissolve in DMSO. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
-
Click Reaction Setup :
-
In a microcentrifuge tube, combine 1-5 mg of total protein from your clarified cell lysate.
-
Add the click chemistry reagents sequentially to the lysate. It is recommended to pre-mix the catalyst components before adding them to the protein sample.
-
For a 1 mL reaction volume, add the components as described in Table 1.
-
-
Incubation :
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.[12]
-
-
Purification (Optional but Recommended) :
-
After incubation, it is beneficial to remove excess, unreacted biotin reagent and the copper catalyst to reduce background binding in the subsequent IP step.
-
This can be achieved by protein precipitation (e.g., with acetone) followed by resuspension, or by using a desalting column suitable for the protein sample volume.[12]
-
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM | 50-100 µM | Provides the alkyne group for the click reaction and the biotin tag for capture. |
| CuSO₄ | 50 mM | 1 mM | Source of copper catalyst. |
| TCEP | 50 mM | 1 mM | Reducing agent to convert Cu(II) to the active Cu(I) state. |
| TBTA | 10 mM | 100 µM | Ligand to protect the Cu(I) catalyst from oxidation and improve reaction efficiency. |
| Protein Lysate | 1-5 mg/mL | N/A | Contains the azide-modified protein of interest. |
Table 1: Recommended Reagent Concentrations for Click Chemistry Labeling.
Protocol 2: Immunoprecipitation of Biotinylated Protein
This protocol uses streptavidin-coated magnetic beads to capture the biotinylated POI and its interacting partners.[12]
A. Materials and Reagents
-
Biotin-labeled protein lysate (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer with higher salt, such as 500 mM NaCl)
-
Elution Buffer (Denaturing: 2x SDS-PAGE sample buffer; Non-denaturing: IP Lysis Buffer containing 2-5 mM free biotin)
-
Magnetic stand
B. Protocol
-
Bead Preparation :
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry (e.g., 50 µL for 1-2 mg of lysate) to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads, then carefully discard the supernatant.
-
Wash the beads three times with 1 mL of IP Lysis Buffer to equilibrate them. After the final wash, resuspend the beads in 100 µL of IP Lysis Buffer.[12]
-
-
Immunoprecipitation (Binding) :
-
Add the biotin-labeled protein lysate to the washed streptavidin beads.
-
Incubate for 1-3 hours at 4°C with gentle end-over-end rotation to allow the biotin-streptavidin interaction to occur.[12]
-
-
Washing :
-
After incubation, place the tube on the magnetic stand and discard the supernatant (flow-through).
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer.
-
Perform an additional two washes with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Finally, perform one wash with ice-cold PBS to remove residual detergent.
-
-
Elution :
-
After the final wash, remove all supernatant.
-
For Denaturing Elution (Western Blotting) : Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes. The supernatant now contains the eluted proteins.[12]
-
For Non-Denaturing Elution (Mass Spectrometry/Activity Assays) : Resuspend the beads in 50-100 µL of Elution Buffer containing a high concentration of free biotin. Incubate for 30-60 minutes at room temperature with agitation. The free biotin will compete with the biotinylated protein for binding to streptavidin, releasing the protein complex into the supernatant.[12]
-
| Buffer Component | Lysis Buffer | Wash Buffer | Elution Buffer (Non-Denaturing) |
| Tris-HCl, pH 7.4 | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 500 mM | 150 mM |
| EDTA | 1 mM | 1 mM | 1 mM |
| NP-40 or Triton X-100 | 1% | 1% | 1% |
| Protease Inhibitors | 1x | 1x | 1x |
| Free Biotin | - | - | 2-5 mM |
Table 2: Example Buffer Compositions for Immunoprecipitation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Prey Protein Detected | Inefficient click chemistry reaction. | Ensure reagents are fresh, especially the reducing agent (TCEP or ascorbate). Optimize catalyst and biotin reagent concentrations. |
| Weak or transient protein-protein interaction. | Optimize binding and washing conditions (e.g., lower salt concentration in wash buffer, shorter wash times).[6] | |
| High Background / Non-specific Binding | Incomplete removal of free biotin-propargyl after labeling. | Perform a protein precipitation or desalting step after the click reaction to remove excess reagent.[6] |
| Insufficient washing. | Increase the number of washes or the salt/detergent concentration in the Wash Buffer. | |
| Hydrophobic or charged interactions with beads. | Add a blocking agent (e.g., BSA) to the lysate before incubation with the beads.[6] |
Table 3: Troubleshooting Guide for this compound based Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 1421701-68-9 (HY-138503-10) | Szabo-Scandic [szabo-scandic.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 免疫沈降(IP)法の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Immunoprecipitation with Magnetic Beads | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Glycoproteins with Biotin-PEG3-propargyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of glycoproteins, proteins post-translationally modified with oligosaccharide chains (glycans), is crucial for understanding a myriad of biological processes, including cell signaling, immune response, and disease pathogenesis. A powerful technique for the detection and enrichment of glycoproteins is the use of bioorthogonal chemistry. This method involves the metabolic incorporation of a chemically modified sugar into glycans, which then serves as a handle for covalent ligation to a probe molecule.
This document provides detailed application notes and protocols for the labeling of glycoproteins using a two-step strategy:
-
Metabolic Labeling: Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into glycoproteins, introducing an azide (B81097) (-N3) group.[1][2] The acetyl groups enhance cell permeability, and once inside, they are removed by cellular esterases.[2][3]
-
Click Chemistry: The azide-modified glycoproteins are then covalently labeled with Biotin-PEG3-propargyl via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient "click chemistry" reaction.[4][5][6] The propargyl group on the biotin (B1667282) reagent reacts with the azide group on the glycoprotein (B1211001), forming a stable triazole linkage. The polyethylene (B3416737) glycol (PEG) spacer reduces steric hindrance and enhances solubility.[7][8]
This labeling strategy enables the sensitive detection and efficient purification of glycoproteins for downstream applications such as proteomics, western blotting, and fluorescence microscopy.[9][10]
Data Presentation
Table 1: Recommended Starting Concentrations for Metabolic Labeling with Azido (B1232118) Sugars
| Azido Sugar | Recommended Concentration | Typical Incubation Time | Target Glycans | Reference |
| Ac4ManNAz (N-azidoacetylmannosamine) | 25-50 µM | 48-72 hours | Sialoglycoproteins | [2][4] |
| Ac4GalNAz (N-azidoacetylgalactosamine) | 25-50 µM | 48-72 hours | Mucin-type O-linked glycans | [2][4] |
| Ac4GlcNAz (N-azidoacetylglucosamine) | 25-50 µM | 48-72 hours | O-GlcNAcylated proteins | [2][4] |
Note: Optimal concentrations and incubation times may vary depending on the cell type and experimental objectives and should be determined empirically.[2]
Table 2: Reagent Concentrations for Click Chemistry Labeling
| Reagent | Recommended Concentration | Purpose | Reference |
| This compound | 100 µM | Alkyne probe for biotinylation | [5] |
| Copper(II) Sulfate (B86663) (CuSO4) | 1 mM | Copper catalyst precursor | [5] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent to generate Cu(I) | |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 100 µM | Copper-stabilizing ligand |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
This protocol describes the metabolic incorporation of an azido sugar into the glycans of cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to prepare a 10 mM stock solution.
-
Metabolic Labeling:
-
For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of the azido sugar (e.g., 25-50 µM).
-
For suspension cells, add the appropriate volume of the azido sugar stock solution directly to the culture.
-
-
Incubation: Culture the cells for 48-72 hours under standard conditions (e.g., 37°C, 5% CO2).[4]
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS, then detach them using a cell scraper or trypsin.
-
For suspension cells, centrifuge the culture to pellet the cells and wash twice with ice-cold PBS.
-
-
Cell Lysis (Optional): The labeled cells can be lysed immediately for click chemistry labeling of cell lysates or used whole for labeling of cell surface glycoproteins. For lysis, use a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[2]
Protocol 2: Click Chemistry Labeling of Azide-Modified Glycoproteins
This protocol details the copper-catalyzed click chemistry reaction to attach this compound to azide-modified glycoproteins in cell lysates.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
DMSO
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of TCEP in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order (for a 1 mL final reaction volume):
-
840 µL of cell lysate (containing 1-2 mg/mL of protein) in PBS.
-
10 µL of 10 mM this compound (final concentration: 100 µM).
-
20 µL of 50 mM CuSO4 (final concentration: 1 mM).
-
20 µL of 50 mM TCEP (final concentration: 1 mM).
-
10 µL of 10 mM TBTA (final concentration: 100 µM).
-
Vortex briefly to mix. Note: It is crucial to add the TCEP before the CuSO4 to ensure the reduction of Cu(II) to the active Cu(I) state.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional): To remove excess reagents, the biotinylated proteins can be precipitated using a methanol/chloroform precipitation method.
-
The biotinylated protein sample is now ready for downstream analysis, such as western blotting or affinity purification.
Protocol 3: Detection and Purification of Biotinylated Glycoproteins
This protocol outlines the detection of biotinylated glycoproteins by western blot and their purification using streptavidin affinity chromatography.
Materials for Western Blotting:
-
Biotinylated protein sample (from Protocol 2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure for Western Blotting:
-
SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a solution of Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the biotinylated proteins using an appropriate imaging system.
Materials for Affinity Purification:
-
Biotinylated protein sample (from Protocol 2)
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or sample buffer for SDS-PAGE)[13]
Procedure for Affinity Purification:
-
Bead Preparation: Wash the streptavidin beads with binding/wash buffer according to the manufacturer's instructions.
-
Binding: Incubate the biotinylated protein lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.[11]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with binding/wash buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound biotinylated glycoproteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin can be performed.[14] For SDS-PAGE, boiling the beads in SDS-PAGE sample buffer is a common elution method.[13]
Mandatory Visualization
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GlycoProfile™ Azido Sugars [sigmaaldrich.com]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 9. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 12. goldbio.com [goldbio.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG3-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[2][3]
Biotin-PEG3-propargyl is a versatile reagent featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne for CuAAC reactions, and a hydrophilic triethylene glycol (PEG3) spacer. The PEG linker enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding, rendering it ideal for applications in complex biological systems.[1][4]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, quantitative data to guide reaction optimization, and visualizations of relevant workflows and biological pathways.
Data Presentation: Optimizing CuAAC Reaction Conditions
The efficiency of the CuAAC reaction is influenced by several parameters, including the choice of catalyst, ligand, solvent, and reaction time. The following tables summarize typical reaction conditions and expected yields for the conjugation of PEGylated alkynes like this compound.
Table 1: Comparison of Catalyst and Ligand Systems for CuAAC
| Catalyst System | Ligand | Molar Equivalents (Typical) | Key Characteristics | Potential Issues |
| CuSO₄ / Sodium Ascorbate (B8700270) | THPTA | 1-5 mol% (CuSO₄), 5-10 mol% (NaAsc) | Water-soluble, ideal for bioconjugation, protects biomolecules from oxidative damage.[1] | Requires freshly prepared sodium ascorbate solution.[1] |
| CuSO₄ / Sodium Ascorbate | TBTA | 1-5 mol% (CuSO₄), 5-10 mol% (NaAsc) | High reaction rates, effective in organic and mixed aqueous/organic solvents.[1] | Limited solubility in purely aqueous media.[1] |
| Cu(I)Br or Cu(I)I | None/DIPEA | 1-10 mol% | Simple system, suitable for organic solvents. | Requires inert atmosphere to prevent oxidation of Cu(I). |
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Solvent System | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Notes |
| tBuOH / H₂O (1:1) | Room Temperature | 1 - 4 hours | > 90% | Excellent for a broad range of substrates.[1] |
| DMSO / H₂O (1:1) | Room Temperature | 1 - 4 hours | > 90% | Suitable for reactants with lower aqueous solubility.[1] |
| DMF | 25 - 50 | 2 - 8 hours | > 85% | Appropriate for organic-soluble reactants.[1] |
| Aqueous Buffer (e.g., PBS) | 4 - 37 | 1 - 12 hours | Variable | Ideal for bioconjugation; yield is highly substrate-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of an Azide-Containing Protein in Aqueous Buffer
This protocol describes the biotinylation of a protein that has been functionalized with an azide group using this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (NaAsc)
-
Degassed PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in degassed PBS.
-
Add this compound to the protein solution to a final concentration that is a 10- to 50-fold molar excess over the protein.[5]
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., for a final reaction volume of 1 mL and a final CuSO₄ concentration of 200 µM, mix 10 µL of 20 mM CuSO₄ and 20 µL of 50 mM THPTA). Let it stand for 2-3 minutes to allow for complex formation.[5]
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to the protein/alkyne mixture (final concentration of ~1-5 mM).
-
Immediately add the premixed CuSO₄/THPTA catalyst to initiate the reaction (final copper concentration of 100-500 µM).[5]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess reagents and purify the biotinylated protein using a suitable method such as size-exclusion chromatography (desalting column) or dialysis against the desired storage buffer.[6]
-
Protocol 2: Biotinylation of a Small Molecule in a Mixed Solvent System
This protocol is suitable for azide-containing small molecules that may have limited aqueous solubility.
Materials:
-
Azide-containing small molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
tert-Butanol (tBuOH)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule and this compound (1.0 to 1.2 equivalents) in a 1:1 mixture of tBuOH and deionized water to the desired concentration (typically 1-10 mM).[1]
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 1 M stock solution of Sodium Ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the azide and this compound.
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).[1]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (typically 5-10 mol% relative to the limiting reagent).[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the copper catalyst and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting biotinylated triazole conjugate using silica (B1680970) gel column chromatography.[5]
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the CuAAC reaction.
Caption: The ubiquitin-proteasome pathway in PROTAC-mediated protein degradation.
References
Staining Cell Surface Glycans Using Metabolic Labeling and Click Chemistry
Application Notes for Staining Cells with Biotin-PEG3-propargyl and Streptavidin
This document provides a detailed protocol for the fluorescent labeling of cell surface glycans through a multi-step process involving metabolic glycoengineering, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and biotin-streptavidin detection. This powerful technique enables the visualization and analysis of newly synthesized glycans, offering insights into cellular processes such as cell-cell communication, signaling, and disease progression.[1][2][3]
The methodology is based on the metabolic incorporation of an unnatural sugar modified with an azide (B81097) group into the glycan structures of the cell.[1][2][4] Cells are cultured in the presence of a peracetylated, azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid.[5][6][7] The cell's metabolic machinery processes this sugar and incorporates the azide-functionalized sialic acid into its cell surface glycoproteins.
The azide group serves as a bioorthogonal handle, meaning it does not react with native biological molecules.[3] This allows for a highly specific subsequent reaction with an alkyne-containing probe. In this protocol, this compound is used, which contains a terminal alkyne group. The "click" reaction, a copper(I)-catalyzed cycloaddition, covalently links the biotin (B1667282) probe to the azide-modified glycans.[8]
Finally, the biotinylated glycans are detected using a fluorescently labeled streptavidin conjugate.[9][10] Streptavidin has an exceptionally high affinity for biotin, leading to a stable and highly specific signal.[9] This indirect detection method provides signal amplification, as multiple streptavidin molecules can bind to a single biotinylated glycan complex.
This technique is applicable to a wide range of cell types and can be used for various imaging applications, including fluorescence microscopy and flow cytometry.
Experimental Protocols
This protocol is divided into three main stages: metabolic labeling of cells with an azide-modified sugar, the click chemistry reaction to attach this compound, and the final staining with fluorescently labeled streptavidin.
Stage 1: Metabolic Labeling with Azide-Modified Sugar
This stage involves culturing cells with an azide-containing sugar to incorporate it into cell surface glycans.
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.
-
Prepare Labeling Medium: Prepare a complete cell culture medium containing the desired concentration of the azide-modified sugar (e.g., Ac4ManNAz). A concentration range of 10-50 µM is recommended as a starting point.[5][7] A lower concentration of 10 µM may be optimal to minimize potential effects on cell physiology while still achieving sufficient labeling.[5][7]
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 1 to 3 days under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for the specific cell type and experimental goals.
Stage 2: Click Chemistry Reaction with this compound
This stage uses a copper-catalyzed click reaction to attach the biotin probe to the azide groups on the cell surface.
-
Wash Cells: After the metabolic labeling incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated azide-sugar.
-
Fixation (Optional, for fixed-cell imaging): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11] Wash the cells three times with PBS.
-
Permeabilization (Optional, for intracellular targets): If targeting intracellular glycans, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[11]
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following components in order:
-
Tris Buffer (e.g., 100 mM Tris-HCl, pH 7.4): 888 µL
-
This compound (from a 10 mM stock in DMSO): 5 µL (for a final concentration of 50 µM)
-
Copper (II) Sulfate (from a 50 mM stock in water): 10 µL (for a final concentration of 0.5 mM)
-
Sodium Ascorbate (from a 300 mM stock in water, freshly prepared): 100 µL (for a final concentration of 30 mM)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[8]
-
Wash: Remove the reaction cocktail and wash the cells three times with a wash buffer (e.g., PBS containing 3% BSA).
Stage 3: Staining with Fluorescently Labeled Streptavidin
This final stage involves the detection of the biotinylated glycans.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Prepare Streptavidin Solution: Dilute the fluorescently labeled streptavidin conjugate in a suitable buffer (e.g., 1% BSA in PBS) to a final concentration of 0.5–10 µg/mL.[9]
-
Streptavidin Incubation: Add the diluted streptavidin solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[9][12]
-
Final Washes: Wash the cells three to five times with PBS to remove unbound streptavidin.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Data Presentation
The following tables provide recommended concentration ranges and incubation times for the key reagents in this protocol. Optimization may be required for specific cell lines and experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Recommended Starting Concentration | Concentration Range |
| Ac4ManNAz | 25 µM | 10 - 75 µM[5][6][7] |
| This compound | 50 µM | 5 - 50 µM |
| Copper (II) Sulfate | 0.5 mM | 0.1 - 1 mM |
| Sodium Ascorbate | 30 mM | 5 - 50 mM |
| Fluorescent Streptavidin | 2 µg/mL | 0.5 - 10 µg/mL[9] |
Table 2: Incubation Times
| Step | Recommended Incubation Time | Incubation Time Range |
| Metabolic Labeling | 48 hours | 24 - 72 hours |
| Click Reaction | 30 minutes | 20 - 60 minutes[8] |
| Streptavidin Staining | 45 minutes | 30 - 60 minutes[9][12] |
Visualizations
Experimental Workflow
Caption: Overall workflow for labeling cell surface glycans.
Molecular Pathway of Labeling
Caption: Molecular mechanism of glycan labeling and detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 4. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 7. medkoo.com [medkoo.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. de.lumiprobe.com [de.lumiprobe.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Biotin-PEG3-Propargyl: Applications and Protocols in Proteomics
Application Note ID: BPP-202512-01
Introduction
Biotin-PEG3-propargyl is a versatile chemical probe used in proteomics for the enrichment and identification of specific protein subsets from complex biological samples. This reagent features three key components: a biotin group for high-affinity capture by streptavidin-based resins, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group (an alkyne) that enables covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
The primary applications of this compound in proteomics revolve around its use as a capture agent in multi-step workflows, such as Activity-Based Protein Profiling (ABPP) and the target deconvolution of small molecule inhibitors or natural products. These techniques allow researchers to isolate and subsequently identify proteins of interest using mass spectrometry.
Key Applications
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex proteomes. In a typical ABPP workflow, a specially designed activity-based probe (ABP) is introduced to a biological sample (e.g., cell lysate, living cells). This probe contains a reactive group that covalently binds to the active site of a specific enzyme or enzyme family, and a bioorthogonal handle, such as an azide (B81097). After labeling, this compound is introduced to "click" onto the azide-modified enzymes. The resulting biotinylated proteins can then be enriched on streptavidin beads, digested, and identified by mass spectrometry. This approach allows for the profiling of enzyme activities rather than just their abundance levels.
A common application is in competitive ABPP, where a compound of interest is pre-incubated with the proteome to see if it inhibits the binding of the ABP. A reduction in the signal of a particular enzyme indicates that the compound interacts with and inhibits that enzyme.
Target Deconvolution of Bioactive Compounds
Identifying the cellular targets of small molecule drugs or natural products is a critical step in drug discovery. This compound is instrumental in workflows designed for this purpose. In this approach, the small molecule of interest is first derivatized with an azide group. This azide-modified compound is then incubated with a cell lysate or live cells to allow it to bind to its protein targets. Following this, the proteome is subjected to a click reaction with this compound. The biotinylated protein-drug complexes are then enriched using streptavidin affinity chromatography and identified by mass spectrometry, revealing the protein targets of the bioactive compound.
Data Presentation: Quantitative Proteomics
Quantitative proteomics experiments using this compound aim to identify proteins that show a significant change in labeling between different experimental conditions (e.g., inhibitor-treated vs. vehicle control). The data is typically presented in tables that include the identified protein, the magnitude of change (fold change), and a measure of statistical significance (p-value).
Below is a representative table summarizing illustrative data from a competitive ABPP experiment designed to identify the targets of a novel kinase inhibitor. In this example, a cell lysate was treated with either the inhibitor or a vehicle control, followed by labeling with an azide-functionalized, broad-spectrum kinase probe. This compound was then used for enrichment, and the samples were analyzed by quantitative mass spectrometry.
| Protein ID (UniProt) | Gene Name | Description | Log2 (Fold Change) (Inhibitor/Control) | p-value |
| P06213 | ABL1 | Tyrosine-protein kinase ABL1 | -3.58 | 0.00012 |
| P12931 | SRC | Proto-oncogene tyrosine-protein kinase Src | -2.95 | 0.00045 |
| Q13153 | BTK | Tyrosine-protein kinase BTK | -2.50 | 0.00110 |
| P31749 | LCK | Tyrosine-protein kinase Lck | -2.15 | 0.00234 |
| P00519 | EGFR | Epidermal growth factor receptor | -0.15 | 0.85621 |
| P07949 | LYN | Tyrosine-protein kinase Lyn | -0.08 | 0.91234 |
Note: The data presented in this table is for illustrative purposes and is representative of typical results from such experiments.
Experimental Protocols
Protocol 1: In-situ Labeling and Enrichment of Azide-Modified Proteins
This protocol describes the labeling of azide-modified proteins in a cell lysate using this compound via a copper-catalyzed click reaction, followed by enrichment for mass spectrometry analysis.
Materials:
-
Cell lysate containing azide-modified proteins (e.g., from metabolic labeling or an ABPP experiment)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Sample Preparation:
-
Adjust the concentration of the cell lysate to 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following reagents in order, vortexing gently after each addition:
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
TBTA to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).
-
CuSO₄ to a final concentration of 1 mM (from a 50 mM stock in water).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins to remove excess reagents. A common method is chloroform/methanol precipitation.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein sample with pre-washed streptavidin beads for 1-2 hours at room temperature with rotation.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series includes:
-
Wash 1: 1% SDS in PBS
-
Wash 2: 6 M Urea in PBS
-
Wash 3: PBS
-
-
Perform each wash step multiple times.
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Cool to room temperature and alkylate cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: General workflow for proteomics applications of this compound.
Application Notes and Protocols for Pull-Down Assays Using Biotin-PEG3-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions and the deconvolution of small molecule targets are fundamental to advancing our understanding of cellular signaling and accelerating drug discovery. Pull-down assays are a powerful affinity purification technique used to isolate and identify interaction partners of a specific "bait" protein or small molecule. Biotin-PEG3-propargyl is a versatile chemical probe that combines the high-affinity biotin-streptavidin interaction with the capabilities of click chemistry.
This reagent features a biotin (B1667282) moiety for strong and specific binding to streptavidin-coated beads, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group.[1] The propargyl group is a key functional element for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the covalent linkage of the biotin tag to azide-modified molecules of interest, such as proteins or small-molecule probes.[2]
These application notes provide a comprehensive guide to utilizing this compound for the enrichment and identification of interacting proteins from complex biological samples. Detailed protocols for a typical pull-down workflow, from cell lysate preparation to mass spectrometry analysis, are provided, along with an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Principle of the Assay
The experimental workflow leverages the bioorthogonal nature of click chemistry and the strength of the biotin-streptavidin interaction. An azide-modified "bait" molecule (e.g., a small molecule inhibitor with an azide (B81097) handle) is first allowed to interact with its protein targets within a cell lysate. Subsequently, this compound is "clicked" onto the azide-modified bait-protein complex. The resulting biotinylated complex is then captured using streptavidin-coated magnetic beads. After a series of washes to remove non-specific binders, the enriched proteins are eluted and identified, typically by mass spectrometry.
Data Presentation
The following tables present representative quantitative data from pull-down experiments. Table 1 provides a hypothetical, yet realistic, dataset from a pull-down experiment targeting the EGFR-Grb2 interaction, a well-characterized protein-protein interaction. Table 2 showcases example data from a chemical proteomics study using a biotin-PEG probe to identify cellular targets of a small molecule, demonstrating the kind of enrichment that can be expected.
Table 1: Quantitative Results of a Hypothetical EGFR-Grb2 Pull-Down Assay
| Protein | Uniprot ID | Peptide Count (Control) | Peptide Count (Pull-down) | Fold Enrichment |
| GRB2 | P62993 | 2 | 45 | 22.5 |
| SHC1 | P29353 | 1 | 25 | 25.0 |
| SOS1 | Q07889 | 0 | 18 | - |
| EGFR | P00533 | 5 | 150 | 30.0 |
| HSP90AA1 | P07900 | 15 | 20 | 1.3 |
| ACTB | P60709 | 50 | 55 | 1.1 |
This table illustrates the expected outcome of a pull-down experiment where an azide-modified EGFR is used as bait. Known interactors like GRB2, SHC1, and SOS1 show significant enrichment, while common background proteins like HSP90 and Actin show minimal change.
Table 2: Example Quantitative Data from a Chemical Proteomics Pull-Down Assay
| Protein | Uniprot ID | Spectral Count (Control) | Spectral Count (Probe) | Fold Enrichment |
| Target Protein 1 | Q15051 | 3 | 68 | 22.7 |
| Target Protein 2 | P08581 | 1 | 45 | 45.0 |
| Non-specific Binder 1 | P02768 | 25 | 30 | 1.2 |
| Non-specific Binder 2 | P62258 | 18 | 21 | 1.2 |
This table is based on findings from a study using a biotin-phenylglyoxal (biotin-PG) probe to identify citrullinated proteins. The data demonstrates the ability to distinguish specific targets from non-specifically bound proteins based on their enrichment fold. A fold-change of >2 is often considered significant.[3]
Experimental Protocols
This section provides detailed protocols for a pull-down assay using an azide-modified small molecule probe and this compound.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the azide-modified small molecule probe or vehicle control for the desired time.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction
-
Prepare Lysate: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Prepare Click Chemistry Reagents:
-
This compound: 10 mM stock in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄): 50 mM stock in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (prepare fresh).
-
Tris(benzyltriazolylmethyl)amine (TBTA): 1.7 mM stock in DMSO:t-butanol (1:4).
-
-
Click Reaction: To 1 mg of protein lysate, add the following reagents in order:
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protocol 3: Streptavidin Pull-Down
-
Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads and transfer the desired amount (e.g., 50 µL of slurry per sample) to a new tube.
-
Wash Beads: Place the tube on a magnetic stand to pellet the beads. Remove the supernatant and wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with Lysate: After the final wash, resuspend the beads in the lysate from the click chemistry reaction.
-
Binding: Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
Protocol 4: On-Bead Digestion for Mass Spectrometry
-
Final Wash: After the final wash for the pull-down, wash the beads twice with 50 mM ammonium (B1175870) bicarbonate.
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM dithiothreitol (B142953) (DTT) and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add 55 mM iodoacetamide. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Add sequencing-grade trypsin (e.g., 1 µg per sample) to the bead suspension.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the tubes and transfer the supernatant containing the digested peptides to a new tube.
-
To further recover peptides, wash the beads with a solution of 50% acetonitrile (B52724) and 0.1% formic acid. Combine this wash with the supernatant.
-
-
Sample Cleanup: Dry the peptide solution in a vacuum centrifuge and resuspend in 0.1% formic acid. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and an example signaling pathway.
Caption: Pull-down assay workflow using this compound.
References
- 1. Quantitative Chemical Proteomic Profiling of Ubiquitin Specific Proteases in Intact Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomic Platform To Identify Citrullinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background with Biotin-PEG3-Propargyl Staining
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background when using Biotin-PEG3-propargyl for labeling and detection in various applications, including microscopy, flow cytometry, and western blotting.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise when using this compound?
High background staining can obscure specific signals and lead to inaccurate results. The primary causes can be categorized into three main areas:
-
Non-specific binding of the this compound probe: The biotin (B1667282) molecule or the propargyl group can non-specifically adhere to cellular components. The PEG spacer is designed to minimize this, but it can still occur.[1]
-
Issues with the click chemistry reaction: Suboptimal reaction conditions can lead to incomplete reactions or side reactions, contributing to background.
-
Problems with the streptavidin/avidin (B1170675) detection step: Streptavidin or avidin conjugates can bind non-specifically to cells and tissues.[2][3] Additionally, endogenous biotin present in many cell and tissue types can lead to high background.[4][5]
Q2: I am observing high background even in my negative control (no azide-labeled target). What is the likely cause?
This scenario strongly suggests that the background is due to non-specific binding of the this compound probe itself or the subsequent streptavidin conjugate, rather than a specific click reaction. Autofluorescence of the sample could also be a contributing factor.[6] To address this, focus on optimizing your blocking, washing, and reagent concentrations.
Q3: What is endogenous biotin and how can I minimize its interference?
Endogenous biotin is naturally present in many tissues and cells, particularly in the liver and kidney, where it acts as a cofactor for carboxylase enzymes.[4][5] This can lead to significant background when using streptavidin-based detection systems.
To mitigate this, consider the following:
-
Avidin/Biotin Blocking: Pre-incubate your sample with an avidin solution to block endogenous biotin. Subsequently, incubate with a biotin solution to saturate the biotin-binding sites on the avidin before adding your biotinylated probe.
-
Streptavidin-Coated Bead Depletion: For cell lysates, you can pre-clear the sample by incubating with streptavidin-coated beads to remove endogenous biotin.[2]
Q4: Can the streptavidin conjugate itself be a source of non-specific binding?
Yes, streptavidin and avidin can contribute to background. Avidin, being a glycoprotein (B1211001) with a high isoelectric point, is more prone to non-specific binding.[3][5] Streptavidin is generally preferred due to its lack of glycosylation and more neutral pI, resulting in lower non-specific binding.[2][5] However, streptavidin contains an "RYD" sequence that can mimic the "RGD" cell-binding motif, potentially causing binding to some cell surface receptors.[3][5] Using NeutrAvidin, a deglycosylated form of avidin with a neutral pI, can further reduce non-specific binding.[5][7]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Sample
Potential Causes & Solutions
| Potential Cause | Troubleshooting Strategy |
| Insufficient Blocking | Optimize your blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and normal serum.[4] Increase blocking time and/or concentration. |
| Inadequate Washing | Increase the number and duration of wash steps after probe incubation and streptavidin conjugate incubation.[4][8] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce non-specific interactions.[8] |
| Excessive Concentration of this compound | Titrate the concentration of this compound to find the optimal balance between signal and background. |
| Excessive Concentration of Streptavidin Conjugate | Titrate the streptavidin conjugate to determine the lowest concentration that provides a good signal-to-noise ratio.[8][9] |
| Sample Autofluorescence | Image an unstained control sample to assess the level of autofluorescence.[6][10] If significant, consider using a fluorophore in a different spectral range or employing autofluorescence quenching reagents.[6] |
Issue 2: High Background After Click Chemistry Reaction
Potential Causes & Solutions
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Copper (Cu(I)) Concentration | The Cu(I) catalyst is essential for the click reaction. Ensure it is freshly prepared. High concentrations can sometimes lead to cell damage and increased background. Consider using a copper-stabilizing ligand like TBTA or THPTA.[11][12] |
| Reaction with Thiols | The alkyne group of the propargyl moiety can potentially react with free thiols on proteins, leading to non-specific labeling.[13] Pre-treatment with a low concentration of hydrogen peroxide may help to mitigate this interference.[13] |
| Impure Reagents | Ensure the purity of your this compound and other click chemistry reagents. |
Experimental Protocols
Standard Staining Protocol with this compound
This protocol provides a general framework. Optimization of incubation times, concentrations, and wash steps is recommended for each specific application.
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization).
-
Blocking: Incubate the sample in a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
This compound Incubation: Incubate the sample with the optimized concentration of this compound in a suitable buffer for 1-2 hours at room temperature.
-
Washing: Wash the sample 3-5 times with PBS containing 0.1% Tween-20 for 5-10 minutes each.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing a copper (I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or THPTA).[11]
-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Repeat the washing steps as in step 4.
-
Streptavidin Conjugate Incubation: Incubate the sample with the fluorescently labeled streptavidin conjugate, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the sample 3-5 times with PBS containing 0.1% Tween-20 for 5-10 minutes each.
-
Mounting and Imaging: Mount the sample and proceed with imaging.
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for high background staining.
References
- 1. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-PEG3-propargyl Reactions
Welcome to the technical support center for Biotin-PEG3-propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and troubleshooting advice for optimizing incubation times and reaction conditions for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a biotinylation reagent used for "click chemistry." It contains three key components:
-
Biotin (B1667282): A vitamin that binds with very high affinity to avidin (B1170675) and streptavidin, which is useful for detection and purification.
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) linker that is hydrophilic and flexible. This spacer increases the solubility of the reagent and the labeled molecule, reduces the potential for aggregation, and minimizes steric hindrance, allowing the biotin group to be more accessible to streptavidin.[1][2]
-
Propargyl Group: A terminal alkyne group that enables covalent attachment to molecules containing an azide (B81097) group via a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]
This reagent is ideal for labeling biomolecules like proteins, nucleic acids, and peptides that have been modified to include an azide group.
Q2: What is the general recommended incubation time for a click chemistry reaction with this compound?
For a typical CuAAC reaction, incubation times can range from 1 to 4 hours at room temperature.[1][3] However, the optimal time can be influenced by several factors, including the concentration of reactants and the stability of the biomolecule being labeled. In some cases, reactions may proceed for up to 24 hours, particularly if lower temperatures (e.g., 4°C) are used to maintain the stability of a sensitive protein.[5][6]
Q3: What are the key factors that influence the optimal incubation time?
Several factors can affect the speed and efficiency of the CuAAC reaction, thus influencing the required incubation time:
-
Catalyst System: The concentration and stability of the active Copper(I) (Cu(I)) catalyst are critical. The reaction can be slow or fail if the Cu(I) is oxidized to the inactive Cu(II) state.[7] Using a reducing agent like sodium ascorbate (B8700270) and a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA) is crucial for maintaining the catalyst's activity and accelerating the reaction.[1][8]
-
Concentration of Reactants: Higher concentrations of the this compound and the azide-modified molecule will generally lead to faster reaction rates.[9]
-
Temperature: While many click reactions proceed efficiently at room temperature, increasing the temperature can sometimes accelerate the reaction.[1] Conversely, for sensitive biomolecules, performing the reaction at 4°C for a longer duration may be necessary to prevent degradation.[10]
-
pH: CuAAC reactions are robust and can work over a wide pH range (typically 4-12). However, for labeling biological molecules, a pH between 6.5 and 8.5 is generally considered optimal.[7]
-
Solvents: The choice of solvent can impact the solubility of reactants and the reaction rate. Co-solvents like DMSO or DMF are often used to dissolve the biotin reagent before adding it to an aqueous buffer.[11]
Experimental Protocols and Data
General Protocol for CuAAC Reaction
This protocol provides a starting point for labeling an azide-modified protein with this compound. Optimization may be required for your specific molecule.
Materials:
-
This compound
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.4
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Cu(I)-stabilizing ligand (e.g., THPTA)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before use.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1 mg/mL) in buffer.
-
Add the this compound stock solution to the protein solution. A 1.2 to 10-fold molar excess over the protein is a common starting point.
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio.[3]
-
Add the CuSO₄/THPTA mixture to the main reaction tube to a final copper concentration of 50-100 µM.[1]
-
-
Initiation and Incubation:
-
Purification:
-
Remove excess, unreacted biotin reagent and the copper catalyst by passing the reaction mixture through a desalting column.
-
Table 1: Recommended Starting Conditions for CuAAC Reactions
| Parameter | Recommended Range | Notes |
| This compound | 1.2 - 10x molar excess | The optimal ratio depends on the number of azide sites and should be determined empirically. |
| Copper(II) Sulfate | 50 - 100 µM | Higher concentrations can sometimes improve yield but may also increase protein damage.[1] |
| Cu(I)-Stabilizing Ligand | 5x molar excess over Cu | Ligands like THPTA or TBTA protect the Cu(I) catalyst from oxidation and improve reaction rates.[7][13] |
| Sodium Ascorbate | 1 - 5 mM (10-50x over Cu) | Must be from a freshly prepared stock solution to ensure reducing activity.[14] |
| Incubation Temperature | Room Temperature or 4°C | Room temperature is typical. Use 4°C for temperature-sensitive biomolecules.[10] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Monitor reaction progress if possible. Times can extend up to 24 hours.[1][5] |
| pH | 6.5 - 8.5 | Optimal range for most bioconjugation reactions.[7] |
Troubleshooting Guide
Q: Why is my labeling efficiency low or non-existent?
A: Low yield is one of the most common issues and can often be traced back to the catalyst system.
-
Inactive Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[7]
-
Insufficient Catalyst: The concentration of copper may be too low for an efficient reaction.
-
Solution: Try increasing the final concentration of CuSO₄ (e.g., up to 100 µM). Always include a stabilizing ligand like THPTA in a 5:1 ratio to the copper to maintain its activity.[1]
-
-
Reaction Inhibitors: Components in your sample buffer may be interfering with the reaction.
-
Solution: Avoid buffers containing primary amines (like Tris) or strong chelating agents (like EDTA), which can interfere with the copper catalyst. Thiols (from DTT or β-mercaptoethanol) should also be removed prior to the reaction. Use buffers like PBS, HEPES, or carbonate.[1]
-
-
Steric Hindrance: The azide group on your biomolecule may be buried or inaccessible.
-
Solution: Consider adding a denaturant or using a co-solvent like DMSO to help expose the reactive site. This should be done with caution to avoid irreversibly damaging your protein.[7]
-
Q: My protein precipitates during the incubation. What can I do?
A: Precipitation can occur due to several factors.
-
Solvent Concentration: The organic solvent (e.g., DMSO) used to dissolve the this compound may be too high, causing the protein to denature and precipitate.
-
Solution: Keep the final concentration of the organic co-solvent below 10% (v/v). Add the stock solution dropwise to your reaction while gently mixing to avoid localized high concentrations.[11]
-
-
Protein Aggregation: The labeling process itself can sometimes lead to aggregation, especially if the protein is sensitive.
-
Solution: Try reducing the molar excess of the biotin reagent or lowering the reaction temperature and incubating for a longer period (e.g., overnight at 4°C).[9]
-
Q: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A: Inconsistency often stems from slight variations in protocol execution.
-
Reagent Stability: The most common cause is the use of an older sodium ascorbate solution.
-
Solution: Always prepare the sodium ascorbate solution fresh right before you initiate the click reaction. This is the most critical step for reproducibility.
-
-
Standardize Protocols: Ensure all steps, including buffer preparation, reagent concentrations, and incubation times, are performed consistently between experiments.
-
Oxygen Exposure: Varying levels of dissolved oxygen can lead to inconsistent catalyst activity.
-
Solution: For highly sensitive applications, perform the reaction under an inert atmosphere (e.g., in a glove box or by using a nitrogen/argon balloon) to minimize oxygen exposure.[14]
-
Q: I'm observing high background or non-specific binding in my downstream application (e.g., Western blot, pull-down). What is the cause?
A: High background is typically due to insufficient removal of unreacted reagents or non-specific interactions.
-
Excess Reagent: Unreacted this compound can bind non-specifically in downstream assays.
-
Solution: Ensure thorough purification after the labeling reaction. Use a desalting column or dialysis with multiple buffer changes to completely remove any excess biotin reagent.
-
-
Inadequate Blocking: In assays like Western blotting or ELISA, non-specific binding sites on the membrane or plate can cause high background.
-
Solution: Optimize your blocking step by increasing the incubation time or trying different blocking agents (e.g., BSA, non-fat dry milk).
-
-
Insufficient Washing: Residual unbound detection reagents (like streptavidin-HRP) can lead to a high background signal.
-
Solution: Increase the number and duration of your wash steps. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer is highly recommended.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues when using Biotin-PEG3-propargyl and to optimize reaction conditions for successful bioconjugation.
Q1: My click reaction with this compound shows low or no product yield. What are the most common initial checks?
A complete lack of signal or very low yield is a common issue that can typically be traced back to one of three areas: the integrity of the reagents, the reaction conditions, or the copper catalyst activity.
Initial Troubleshooting Steps:
-
Verify Reagent Integrity: Confirm that all reagents, particularly the this compound, the azide-containing molecule, copper(II) sulfate (B86663), and the reducing agent (e.g., sodium ascorbate), have not expired and have been stored correctly.[1] this compound should be stored at -20°C, kept dry, and protected from light.[2] Sodium ascorbate (B8700270) is particularly susceptible to degradation and stock solutions should be prepared fresh for each experiment.[3]
-
Confirm Catalyst Activity: The click reaction is catalyzed by Copper(I), which is readily oxidized to the inactive Copper(II) state by dissolved oxygen.[4] The failure to maintain an active Cu(I) catalyst is the most frequent cause of reaction failure. Ensure you are using a freshly prepared reducing agent and a copper-chelating ligand to protect the catalyst.
-
Run a Positive Control: To determine if the issue lies with your specific biomolecule or the general reaction components, perform a control reaction with a simple, reliable alkyne (e.g., propargyl alcohol) and azide (B81097).[5] If the control fails, the problem is with the common reagents (catalyst, ligand, ascorbate, solvent). If the control succeeds, the issue may be related to your specific azide-modified molecule, such as steric hindrance, low concentration, or the presence of inhibitors in your sample.[6]
-
Check for Inhibitors: Common laboratory buffers and reagents can inhibit the CuAAC reaction. Tris buffer, for example, can act as a competitive ligand for copper.[7] Reducing agents like DTT and β-mercaptoethanol, often found in protein lysates, will also interfere with the catalyst.[1]
// Nodes start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; reagents [label="Step 1: Check Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Step 2: Check Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Step 3: Check Downstream Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
reagent_quality [label="Verify reagent storage & expiration\n(Biotin-Alkyne, Azide)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_system [label="Use freshly prepared\nSodium Ascorbate & Ligand solution", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; control_rxn [label="Run positive control reaction\nwith model substrates", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
conc_ratio [label="Verify concentrations & ratios\n(see Table 1)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; inhibitors [label="Check for inhibitors\n(Tris, DTT, high [Alkyne])", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; oxygen [label="Degas solvents or cap tube\nto minimize oxygen exposure", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
detection [label="Confirm detection method works\n(e.g., Western Blot with\nbiotinylated ladder)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; background [label="Address high background\n(e.g., endogenous biotin)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> reagents; start -> conditions; start -> analysis;
reagents -> reagent_quality [dir=none]; reagents -> catalyst_system [dir=none]; reagents -> control_rxn [dir=none];
conditions -> conc_ratio [dir=none]; conditions -> inhibitors [dir=none]; conditions -> oxygen [dir=none];
analysis -> detection [dir=none]; analysis -> background [dir=none]; } caption: "A logical workflow for troubleshooting failed CuAAC reactions."
Q2: My reaction is still failing. How can I be sure my copper catalyst system is active?
The Cu(I) catalyst is the heart of the reaction. Its inactivation via oxidation is a primary failure mode.[4] The presence of Cu(II) can also promote undesirable side reactions like the oxidative homocoupling of alkynes (Glaser coupling).[4][8]
Troubleshooting the Catalyst System:
-
Order of Addition Matters: As a routine practice, first mix the copper(II) sulfate (CuSO₄) with the ligand, add this mixture to your solution of this compound and azide substrate, and only then initiate the reaction by adding the fresh sodium ascorbate solution.[9][10] Adding ascorbate directly to copper without a ligand can generate reactive oxygen species that may damage biomolecules.[9][10]
-
Use a Stabilizing Ligand: Ligands like THPTA or TBTA accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[11][12] For bioconjugation in aqueous buffers, a water-soluble ligand like THPTA is highly recommended.[13]
-
Minimize Oxygen Exposure: While many reactions work without full anaerobic conditions, it is good practice to minimize the reaction's exposure to oxygen.[14] At a minimum, keep the reaction tube capped. For sensitive biomolecules or low-concentration reactions, de-gassing the buffer by sparging with argon or nitrogen before adding reagents can significantly improve outcomes by preventing catalyst oxidation.[8][15]
-
Fresh Reducing Agent: Sodium ascorbate solutions are prone to oxidation. Always use a stock solution that is freshly prepared in deoxygenated water or buffer.
// Node styles reagent_node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate_node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product_node [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes CuII [label="Cu(II)SO4", node_style=reagent_node]; Ascorbate [label="Sodium\nAscorbate", node_style=reagent_node]; CuI [label="Cu(I)-Ligand", node_style=catalyst_node]; Alkyne [label="this compound\n(Alkyne)", node_style=reagent_node]; Azide [label="Your Molecule\n(Azide)", node_style=reagent_node]; Copper_Acetylide [label="Copper-Acetylide\nIntermediate", node_style=intermediate_node]; Triazole_Product [label="Biotinylated Product\n(Triazole)", node_style=product_node];
// Invisible node for cycle direction center_point [shape=point, width=0];
// Edges CuII -> CuI [label=" Reduction"]; Ascorbate -> CuI; CuI -> Copper_Acetylide; Alkyne -> Copper_Acetylide; Copper_Acetylide -> Triazole_Product; Azide -> Triazole_Product; Triazole_Product -> CuI [label=" Catalyst\n Regeneration"]; } caption: "The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle."
Q3: What are the optimal reagent concentrations and ratios for a bioconjugation reaction?
While the optimal conditions can depend on the specific substrates, a well-established starting point exists for most bioconjugation reactions. Using a slight excess of the less critical component can help drive the reaction to completion.[6]
Data Presentation: Recommended Reagent Concentrations
The following tables summarize typical concentration ranges and ratios for key components in a CuAAC reaction for bioconjugation.
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Biomolecule | 10 µM - 500 µM | Higher concentrations (>5 mM) can sometimes inhibit the reaction depending on the ligand used.[3][9] |
| Azide Reagent | 2 to 10-fold excess over alkyne | For very low alkyne concentrations, a larger excess of azide may be needed for a fast reaction.[5] |
| CuSO₄ | 50 µM - 250 µM | Can be adjusted based on the presence of copper-chelating species in the reaction mixture.[5] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[3][5] |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should always be added from a freshly prepared stock solution.[3] |
| Aminoguanidine (B1677879) (Optional) | ~1 mM - 5 mM | Can be added to protect proteins from modification by ascorbate oxidation byproducts.[3][5] |
Q4: The reaction seems to work based on controls, but I can't detect my final biotinylated product. What could be the problem?
If your control reactions are successful but you cannot detect your biotinylated protein or biomolecule, the issue likely lies with either the final detection step or interference from endogenous factors.
Troubleshooting Downstream Detection (e.g., via Western Blot):
-
Run a Biotinylated Positive Control: Include a biotinylated protein ladder or a known biotinylated protein on your gel.[1] If you can detect this control but not your sample, the problem is likely with the click reaction or labeling efficiency. If you cannot detect the control, the issue is with your detection reagents (streptavidin-HRP, substrate, etc.).[1]
-
Check Streptavidin-HRP Conjugate: Ensure your streptavidin-HRP has not expired and is used at the optimal concentration (a titration may be necessary, starting around 1:5,000 to 1:20,000).[1] Always prepare fresh dilutions.
-
Beware of Endogenous Biotin (B1667282): Many cells contain naturally biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin and can cause high background.[1] If you see many bands, consider using an avidin/biotin blocking kit before incubating with your streptavidin conjugate.
-
Avoid Milk as a Blocking Agent: Milk contains endogenous biotin and should be avoided. Use a non-biotin-containing blocking buffer such as 3-5% Bovine Serum Albumin (BSA) in TBST.[1]
-
Consider Steric Hindrance: The PEG3 spacer on the reagent is designed to reduce steric hindrance, but if the alkyne group on your biomolecule is in a sterically crowded environment, the click reaction efficiency may be reduced.[6] The interaction between biotin and streptavidin also requires a minimum spacer length for efficient binding.[16]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using this compound
This protocol provides a starting point and may require optimization for your specific application. It assumes the target is an azide-modified protein.
Reagent Preparation:
-
Azide-Modified Protein: Prepare your protein in a compatible, amine-free, and reducing-agent-free buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[7]
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.[7]
-
Sodium Ascorbate: Prepare fresh a 100 mM or 300 mM stock solution in deionized water immediately before use.[7]
Reaction Setup (Example for 500 µL final volume):
-
In a microcentrifuge tube, combine your azide-modified protein with buffer to a volume of 432.5 µL.
-
Add 10 µL of 5 mM this compound (Final concentration: 100 µM).
-
Prepare a premixed catalyst solution by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this 7.5 µL mixture to the reaction tube. (Final concentrations: 100 µM CuSO₄, 500 µM THPTA).[5]
-
Optionally, add 25 µL of 100 mM aminoguanidine (Final concentration: 5 mM).[5]
-
Initiate the reaction by adding 25 µL of 100 mM fresh sodium ascorbate (Final concentration: 5 mM).[5]
-
Mix gently by inverting the tube. Protect the reaction from light and incubate for 1-2 hours at room temperature.
-
Proceed to purify the biotinylated protein using a suitable method like dialysis or size-exclusion chromatography to remove excess reagents.[17]
Protocol 2: Quality Control (QC) Reaction
Use this protocol to test the activity of your common click chemistry reagents.
Reagents:
-
Model Alkyne: Propargyl Alcohol (10 mM stock in water).
-
Model Azide: A simple azide like Azidomethyl Coumarin (fluorogenic) or Benzyl Azide (10 mM stock in DMSO).
-
All other catalyst, ligand, and ascorbate stocks from Protocol 1.
Reaction Setup (100 µL final volume):
-
In a microcentrifuge tube, add 70 µL of PBS buffer.
-
Add 5 µL of 10 mM Propargyl Alcohol (Final concentration: 500 µM).
-
Add 5 µL of 10 mM Benzyl Azide (Final concentration: 500 µM).
-
Add a premixed solution of 0.5 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM THPTA.
-
Initiate by adding 5 µL of 100 mM fresh sodium ascorbate.
-
Incubate for 30 minutes at room temperature.
-
Analyze the reaction progress by a suitable method, such as TLC or LC-MS, to check for the consumption of starting materials and formation of the triazole product. If using a fluorogenic azide, measure the increase in fluorescence.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Navigating Solubility Challenges with Biotin-PEG3-propargyl: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the effective solubility of reagents is paramount to experimental success. Biotin-PEG3-propargyl, a key reagent in bioconjugation and click chemistry, can present solubility challenges that may impact experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a bioconjugation reagent that incorporates a biotin (B1667282) molecule, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. The biotin moiety allows for high-affinity binding to streptavidin and avidin, making it a valuable tool for detection, purification, and immobilization of biomolecules. The PEG spacer enhances water solubility and reduces steric hindrance. The propargyl group is a reactive partner for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment to azide-modified molecules.
Q2: In which solvents is this compound soluble?
A2: this compound is most soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). While the PEG spacer improves hydrophilicity, its solubility in aqueous buffers can be limited, especially at higher concentrations. For related biotin-PEG3 compounds, good solubility in water, DMSO, and DMF has been reported.[1]
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
A3: This is a common challenge. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent like anhydrous DMSO or DMF.[2] This stock solution can then be added dropwise to your aqueous buffer while gently vortexing. It is crucial to keep the final concentration of the organic solvent in your reaction mixture low (typically 10% or less) to avoid negative impacts on your biological samples, such as protein denaturation.[2][3]
Q4: My solution of this compound is cloudy. Is this aggregation?
A4: Cloudiness or turbidity in your solution is a strong indicator of aggregation or precipitation. This can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent or if the compound is not fully dissolved.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving | Low aqueous solubility. | Prepare a concentrated stock solution in anhydrous DMSO or DMF first, then add it dropwise to your aqueous buffer.[2] |
| High concentration in aqueous buffer. | Reduce the final concentration of this compound in your working solution. | |
| Incorrect pH of the buffer. | For structurally similar compounds, a neutral to slightly basic pH (7.0-8.5) can improve solubility.[2] | |
| Solution is Cloudy or Precipitates | Aggregation of the molecule. | Prepare fresh solutions immediately before use.[2] Gently vortex or sonicate the solution. Consider using a lower concentration. |
| "Salting out" effect. | High salt concentrations in your buffer can reduce the solubility of PEGylated compounds. Try reducing the salt concentration if possible. | |
| Low temperature. | Ensure your buffer is at room temperature when dissolving the compound, as solubility can decrease at lower temperatures. | |
| Inconsistent Experimental Results | Degradation of the compound. | Store the solid compound at -20°C, protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[2] Prepare stock solutions fresh for each experiment. |
| Inaccurate concentration of stock solution. | Ensure the compound is fully dissolved in the organic solvent before making further dilutions. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not always readily available. However, data from structurally similar compounds can provide a useful reference.
| Compound | Solvent | Solubility |
| Biotin-PEG3-NHS ester | DMSO or Water | 10 mg/mL[4] |
| Biotin-PEG3-acid | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL[5] |
| Unmodified Biotin | DMSO | Highest solubility |
| Unmodified Biotin | Water | Lowest solubility |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weigh the desired amount of this compound in a clean microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. A brief sonication may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. It is recommended to use freshly prepared stock solutions for optimal results.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Bring the aqueous buffer to room temperature.
-
While gently vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept to a minimum (ideally ≤10% v/v).[2][3]
-
Use the freshly prepared working solution immediately in your experiment.
Visualizing Experimental Workflows
Workflow for Preparing a this compound Working Solution
Caption: Workflow for preparing a this compound working solution.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Troubleshooting Biotin-PEG3-propargyl Conjugation
Welcome to the technical support center for Biotin-PEG3-propargyl conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your conjugation protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to your molecule of interest (e.g., an azide-containing protein, nucleic acid, or small molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC "click chemistry").
Q1: My conjugation reaction has failed or has very low yield. What are the common causes?
Low or no conjugation can stem from several factors throughout the experimental workflow. The most common issues include:
-
Poor Reagent Quality: The this compound or the azide-containing molecule may have degraded.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can hinder the reaction.[2]
-
Presence of Inhibitors: Components in your reaction buffer, such as copper chelators (e.g., EDTA), can inactivate the catalyst.[2]
-
Steric Hindrance: The azide (B81097) or alkyne group on the reacting molecules may be sterically inaccessible.[1]
-
Oxidative Homocoupling (Glaser Coupling): The propargyl group can react with itself, forming undesired dimers.[1]
Q2: How can I verify that my this compound reagent is active?
It is crucial to ensure your reagents are of high quality. While direct activity assays for the propargyl group are complex, you can infer its integrity by ensuring proper storage and handling.
-
Storage: this compound should be stored in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).[3]
-
Handling: Allow the reagent to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for reconstitution if required for your specific protocol.
Q3: I suspect my reaction conditions are not optimal. What are the key parameters to check?
For a successful CuAAC reaction, consider the following:
-
Catalyst: Use a reliable source of Copper(I). This is often generated in situ from Copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270).
-
Reducing Agent: Ensure a fresh solution of sodium ascorbate is used to maintain the copper in its active Cu(I) state. An excess of the reducing agent is recommended.[1]
-
Ligand: A copper-stabilizing ligand, such as THPTA, is often used to enhance reaction efficiency and prevent oxidative damage to biomolecules.[1]
-
pH: The optimal pH for CuAAC reactions is typically between 4 and 7.[2]
-
Solvent: The reaction is often performed in aqueous buffers like PBS or TBS. If solubility is an issue, a co-solvent such as DMSO or DMF can be used, but its concentration should be optimized.[4]
-
Oxygen Exclusion: Performing the reaction under anaerobic conditions (e.g., by degassing the buffer or working in a glovebox) can minimize the oxidative Glaser coupling side reaction.[1]
Q4: How can I be sure that a successful conjugation has occurred?
Several analytical techniques can be used to confirm the formation of the desired conjugate. A multi-faceted approach is often best for unambiguous confirmation.[5]
| Analytical Technique | Primary Information | Key Indicator for Conjugation |
| Mass Spectrometry (MS) | Precise mass measurement of the final product. | A mass shift corresponding to the molecular weight of the this compound moiety (413.53 Da).[3][6] |
| HPLC (High-Performance Liquid Chromatography) | Separation of the conjugate from starting materials based on hydrophobicity. | Appearance of a new peak, typically with a different retention time than the starting materials.[5][7] |
| SDS-PAGE | (For protein conjugations) Separation based on size. | A shift in the molecular weight of the protein band corresponding to the attached biotin-PEG linker. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Monitors the disappearance of functional groups. | Disappearance of the characteristic azide peak (around 2100 cm⁻¹) in the product.[6] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information. | Appearance of new signals corresponding to the triazole ring formed during the click reaction.[5][6] |
Q5: I see a product, but also a significant amount of a higher molecular weight byproduct. What could this be?
A common side reaction with terminal alkynes like the propargyl group is oxidative homocoupling, also known as Glaser coupling.[1] This reaction, catalyzed by copper in the presence of an oxidant (like oxygen), leads to the formation of a symmetric 1,3-diyne byproduct, which is a dimer of your starting alkyne-containing molecule.[1]
To minimize Glaser coupling:
-
Increase the concentration of the reducing agent (e.g., sodium ascorbate).[1]
-
Use a copper-stabilizing ligand.[1]
-
Ensure the reaction is performed under anaerobic conditions.[1]
Experimental Protocols
Protocol 1: General Protocol for this compound Conjugation to an Azide-Modified Protein via CuAAC
This protocol provides a starting point for the conjugation reaction. Optimization may be required for your specific protein.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 250 mM in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare fresh solutions of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).
-
Add the ligand solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Purification:
Protocol 2: Verification of Conjugation by RP-HPLC
This protocol outlines a general method for analyzing the conjugation reaction using reverse-phase HPLC.
Materials:
-
Quenched and diluted reaction mixture
-
C18 or C4 reversed-phase HPLC column[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile[5]
Procedure:
-
Sample Preparation: After the desired reaction time, dilute the reaction mixture with Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL).[7]
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the diluted sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This gradient should be optimized based on your specific molecules.[7]
-
Monitor the elution profile using UV absorbance at 220 nm and/or 280 nm.[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated starting material and the new, typically more hydrophobic, conjugated product. The success of the conjugation can be estimated by comparing the peak areas.[7]
-
Visualizations
Caption: Troubleshooting workflow for failed this compound conjugation.
Caption: Reaction schematic for this compound conjugation via CuAAC.
References
Technical Support Center: Troubleshooting Biotin Pull-Down Assays
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving common issues, particularly high background, encountered during biotin (B1667282) pull-down assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of high background in my biotin pull-down assay?
High background in biotin pull-down assays can originate from several sources, leading to the presence of many non-specific protein bands in your final eluate. The most common culprits include:
-
Non-specific binding of proteins to the streptavidin beads: Proteins can adhere to the beads themselves through hydrophobic or ionic interactions.[1][2]
-
Presence of endogenously biotinylated proteins: Many cellular proteins are naturally biotinylated and will be captured by the streptavidin beads.[1][3] This is particularly common in tissues like the kidney and liver.[3]
-
Insufficient blocking of beads: Failure to adequately block non-specific binding sites on the streptavidin beads can lead to random protein adherence.[1][3]
-
Inadequate washing: Washing steps that are not stringent enough may fail to remove weakly or non-specifically bound proteins.[1][3][4]
-
Hydrophobic interactions: Proteins can non-specifically bind to the beads or other proteins via hydrophobic interactions.[1]
-
Ionic interactions: Electrostatic attraction can cause proteins to bind non-specifically to the beads.[1]
-
High concentration of the biotinylated probe: Using an excessive amount of your biotinylated "bait" can increase the chances of it binding to low-affinity, non-target sites.[3]
Q2: How can I reduce non-specific binding to the streptavidin beads?
Several strategies can be employed to minimize the non-specific binding of proteins to the streptavidin beads, which is a major contributor to high background.
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that naturally bind to the beads.[4][5][6] Before introducing your biotinylated bait, incubate the cell lysate with unconjugated streptavidin beads for about 1-2 hours.[4] These beads will capture many of the non-specific binders, which are then discarded.
-
Blocking the Streptavidin Beads: It is crucial to block the non-specific binding sites on the streptavidin beads before incubation with your lysate.[1][4][5] This is typically done by incubating the beads with a protein solution that will not interfere with your assay.
-
Optimizing Wash Buffer Stringency: Increasing the stringency of your wash buffers is a critical step in removing non-specifically bound proteins.[1][2][4] The strong interaction between biotin and streptavidin allows for the use of harsh washing conditions.[4]
Experimental Protocol: Pre-Clearing Cell Lysate
-
Prepare Beads: Resuspend the streptavidin bead slurry. For magnetic beads, it is important to pre-wash them just before use.[6] Transfer the desired volume of bead slurry to a clean tube.
-
Wash Beads: Wash the beads twice with 1 mL of ice-cold lysis buffer (without protease inhibitors).[1] Use a magnetic stand or centrifugation to pellet the beads between washes.
-
Incubate with Lysate: Add your cell lysate to the washed, unconjugated streptavidin beads.
-
Rotate: Incubate the mixture on a rotator for 1-2 hours at 4°C.[4]
-
Collect Pre-Cleared Lysate: Pellet the beads using a magnetic stand or centrifugation. Carefully collect the supernatant, which is now your pre-cleared lysate, and proceed with your pull-down assay.[1]
Q3: What are the best blocking agents and how should I use them?
The choice of blocking agent can be experiment-dependent. It is important to avoid using milk as a blocking agent in biotin-avidin systems because it contains endogenous biotin.[3]
| Blocking Agent | Recommended Concentration | Incubation Time & Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in binding buffer | 1-2 hours at room temperature | A common and effective choice.[1][3][5] Ensure the BSA is biotin-free. |
| Casein | 1-3% (w/v) in binding buffer | 1-2 hours at room temperature | An alternative to BSA.[5] |
| Normal Serum | 5-10% (v/v) | 1-2 hours at room temperature | Use serum from the same species that your secondary antibody was raised in to prevent cross-reactivity.[3] |
Experimental Protocol: Blocking Streptavidin Beads
-
Prepare Beads: Dispense the required amount of streptavidin bead slurry into a microcentrifuge tube.
-
Wash Beads: Wash the beads three times with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20).[4]
-
Prepare Blocking Solution: Prepare a fresh solution of your chosen blocking agent (e.g., 3% BSA in PBS).
-
Incubate: Resuspend the washed beads in the blocking solution and incubate for 1-2 hours at room temperature with gentle rotation.[3]
-
Wash: After incubation, wash the beads three more times with the wash buffer to remove excess blocking agent before proceeding with the lysate incubation.
Q4: How can I optimize my washing steps to increase stringency?
Optimizing your washing protocol is crucial for reducing background. This can be achieved by increasing the number of washes, the duration of each wash, and the stringency of the wash buffers.[1][3]
| Wash Buffer Component | Type | Typical Concentration | Purpose |
| Sodium Chloride (NaCl) | Salt | 150 mM - 1 M | Disrupts non-specific ionic interactions.[4] |
| Potassium Chloride (KCl) | Salt | up to 1 M | Alternative to NaCl for disrupting ionic interactions.[4] |
| Tween-20 | Non-ionic Detergent | 0.1% - 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[4] |
| Triton X-100 | Non-ionic Detergent | 0.1% - 0.5% (v/v) | Similar to Tween-20, disrupts hydrophobic interactions.[4] |
| SDS | Ionic Detergent | 0.02% - 1% (w/v) | A strong detergent for highly stringent washing.[4] |
| Urea | Chaotropic Agent | 2 M - 8 M | Denatures proteins and disrupts strong non-specific interactions.[4] |
Experimental Protocol: Stringent Washing Procedure
This procedure is performed after incubating your biotinylated bait and lysate with the streptavidin beads.
-
Initial Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of a standard wash buffer (e.g., TBS with 150 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C.[1]
-
High Salt Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of a high-salt wash buffer (e.g., TBS with 500 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C. This step is effective at disrupting ionic interactions.[1][5]
-
Detergent Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of the standard wash buffer to lower the salt concentration. Rotate for 5 minutes at 4°C.[1]
-
Repeat: Repeat the standard wash step 2-3 more times for a total of 4-5 washes.[3][4]
Q5: I suspect endogenous biotin is causing my high background. How can I block it?
Endogenous biotin can be a significant source of background, especially in certain tissues.[3] A blocking step can be performed to mask these biotinylated proteins.
Experimental Protocol: Endogenous Biotin Blocking
This protocol involves a two-step process to first bind the endogenous biotin and then block the excess binding sites on the blocking agent.
-
Avidin (B1170675)/Streptavidin Incubation: After your standard protein-based blocking step (e.g., with BSA), incubate your sample with an excess of free avidin or streptavidin (e.g., 0.1 mg/mL) for 15 minutes at room temperature.[5] This will bind to the endogenous biotin in your sample.
-
Wash: Wash the sample three times with your wash buffer.[5]
-
Free Biotin Incubation: Next, add an excess of free biotin (e.g., 0.01 mg/mL) and incubate for another 15 minutes at room temperature.[5] This step saturates the remaining biotin-binding sites on the avidin/streptavidin added in the first step.
-
Wash: Wash the sample three times with your wash buffer.[5] Your sample is now ready for the addition of your biotinylated probe.
Visual Guides
References
Technical Support Center: Optimizing Biotin-PEG3-propargyl Conjugations
This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Biotin-PEG3-propargyl.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the reaction involving this compound?
A1: this compound is a click chemistry reagent containing a terminal alkyne group.[1] It reacts with molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, covalently connecting the biotin-PEG3 moiety to the target molecule.[2][3] The reaction is highly efficient and specific, making it a cornerstone of "click chemistry".[4][5]
Q2: What is the active copper species in the reaction, and how is it generated and maintained?
A2: The active catalyst is the Cu(I) oxidation state.[2] While Cu(I) salts like copper(I) iodide can be used directly, they are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][6][7] A more reliable and common method is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[2][8] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose and should be prepared fresh for each experiment to ensure its efficacy.[8][9]
Q3: Why is a ligand essential when working with biomolecules?
A3: Ligands are crucial for several reasons in CuAAC reactions, particularly in bioconjugation:
-
Stabilize Cu(I): Ligands stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation.[2][8]
-
Accelerate Reaction Rate: They can significantly increase the reaction rate, which is critical when working with dilute concentrations of biomolecules.[10]
-
Protect Biomolecules: Ligands protect sensitive biomolecules, such as proteins and peptides, from damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst in aqueous solutions.[8][11] Commonly used water-soluble ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[8]
Q4: Which buffers should be avoided in the reaction mixture?
A4: Buffers containing primary amines, such as Tris buffer, should be avoided as they can act as competitive ligands for copper, inhibiting the reaction.[12] Amine-free buffers like PBS, MES, MOPS, or HEPES are recommended for optimal performance.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen.[8] If the catalyst is oxidized to Cu(II), the reaction will not proceed efficiently.
-
Suboptimal Reagent Concentrations: The concentration of each component can significantly impact the reaction outcome.
-
Copper Sequestration: Functional groups on the target biomolecule, particularly thiols from cysteine residues, can chelate the copper catalyst and render it inactive.[8][9]
-
Solution: If copper sequestration is suspected, consider increasing the copper catalyst concentration.[14]
-
-
Steric Hindrance: For large biomolecules like proteins, the alkyne or azide group may be buried within the molecule's structure, making it sterically inaccessible.[12][15]
Issue 2: Protein/Peptide Degradation or Aggregation
-
Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent in an aqueous environment can generate ROS, which can lead to the degradation of sensitive biomolecules.[8]
-
Solution: The most effective way to mitigate this is by using a chelating ligand, such as THPTA. A 5:1 ratio of ligand to copper is a common starting point to protect biomolecules.[8] Keeping reaction times as short as possible by optimizing other parameters is also beneficial.[8] For particularly sensitive proteins, adding aminoguanidine (B1677879) can help intercept byproducts of ascorbate oxidation.[8][11]
-
-
Precipitation: A precipitate may form due to the insolubility of the copper catalyst complex or the final conjugated product.[12]
-
Solution: Ensure all components are soluble in the chosen solvent system. Using a water-soluble ligand like THPTA can improve the solubility of the copper complex in aqueous media.[6] If the product is insoluble, a different solvent or co-solvent system may be required.
-
Data Presentation: Recommended Reagent Concentrations
The optimal concentrations should be determined empirically for each specific application. The tables below provide recommended starting points for optimization.
Table 1: Recommended Concentrations for Bioconjugation
| Reagent | Concentration Range | Notes | Reference(s) |
|---|---|---|---|
| Alkyne (this compound) | 1.2 - 1.5 molar excess | Relative to the azide-containing molecule. | [12] |
| Azide-containing Biomolecule | 1.0 equivalent | Typically the limiting reagent. | [12] |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations can increase the rate but may also increase ROS-related damage.[11] | [11][13][14] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[8][9] | [8][11] |
| Sodium Ascorbate | 5-10 molar excess | Relative to CuSO₄. Should be prepared fresh. | [3] |
| Aminoguanidine (Optional) | 1 mM | Can be included to reduce cellular or biomolecule damage. |[8][16] |
Table 2: Typical Reaction Conditions
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures. | [7][12] |
| Reaction Time | 30 - 60 minutes | Can range from minutes to several hours depending on reactant concentrations and complexity.[8] | [6][8] |
| pH | 6.5 - 8.5 | Optimal range for most bioconjugations. The CuAAC reaction is generally tolerant of pH 4-12.[9][12] | [9][11] |
| Solvent | Aqueous Buffer (PBS, HEPES) | Co-solvents like DMSO or DMF can be used, especially for less soluble reactants.[9][12] |[9][12] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Copper Catalyst Concentration
This protocol provides a general guideline for conjugating this compound to an azide-modified biomolecule.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-modified Biomolecule: Prepare a stock solution in a deoxygenated, amine-free buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deoxygenated water.[8][12]
-
Ligand (THPTA): Prepare a 50 mM or 100 mM stock solution in deoxygenated water.[8][12]
-
Sodium Ascorbate: Prepare fresh for each experiment. Make a 100 mM or 300 mM stock solution in deoxygenated water.[6][12]
2. Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer to the desired final concentrations (e.g., 1.2-1.5 molar excess of alkyne).
-
In a separate tube, prepare the catalyst premix. For a final copper concentration of 100 µM and a 5:1 ligand ratio (500 µM), mix the appropriate volumes of the CuSO₄ and THPTA stock solutions. It is recommended to add the ligand to the copper salt.[11]
-
Add the catalyst premix to the reaction tube containing the azide and alkyne. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to its final desired concentration (e.g., 5-10 fold molar excess over copper).
-
Cap the tube and gently mix.
3. Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE with streptavidin blotting for proteins).
4. Purification:
-
Once the reaction is complete, the copper catalyst can be removed by chelation with agents like EDTA.[13]
-
Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove excess reagents.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Biotin-PEG3-propargyl Reactions
Welcome to the Technical Support Center for Biotin-PEG3-propargyl applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction used for?
A1: The this compound reagent is used for biotinylation, which is the process of attaching a biotin (B1667282) molecule to a target molecule. This is achieved through a highly efficient and specific chemical reaction called copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] The propargyl group (an alkyne) on the this compound molecule reacts with an azide (B81097) group on a target biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2] The PEG3 (tri-polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[3]
Q2: Why is it necessary to quench the this compound reaction?
A2: Quenching the reaction is a critical step to stop the biotinylation process at a desired time point. This ensures that the reaction does not proceed further, which could lead to over-labeling or unwanted side reactions. More importantly, quenching, followed by purification, is essential to remove unreacted this compound and the copper catalyst.[4][5] Excess free biotin can compete with your biotinylated molecule for binding to streptavidin in downstream applications, leading to reduced signal and inaccurate results.[4] The copper catalyst can also interfere with downstream biological assays or damage sensitive biomolecules.[6][7]
Q3: What are the common methods to quench a this compound "click" reaction?
A3: The most common methods for quenching a CuAAC reaction focus on removing or inactivating the copper(I) catalyst. This can be achieved through:
-
Chelation: Adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) binds to the copper ions, making them catalytically inactive.[6][8]
-
Oxidation: Exposing the reaction mixture to air will oxidize the active copper(I) catalyst to the inactive copper(II) state.[4]
-
Precipitation/Washing: For smaller molecules, washing with an aqueous solution of ammonium (B1175870) chloride can help remove the copper catalyst.[4]
Q4: What are the potential side reactions with this compound?
A4: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne (the propargyl group), known as Glaser coupling.[9][10] This results in the formation of a dimer of the this compound molecule, which can complicate purification and reduce the yield of the desired product. This side reaction is more likely to occur if the concentration of the reducing agent (like sodium ascorbate) is too low or if there is an excess of oxygen in the reaction mixture.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Citation |
| Low or No Biotinylation | Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure all buffers are degassed and prepare the sodium ascorbate (B8700270) solution fresh. Consider using a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state. | [9][11][12] |
| Inhibitory Buffer Components | Buffers containing primary amines (e.g., Tris) or high concentrations of chloride ions can chelate the copper catalyst and inhibit the reaction. Use non-coordinating buffers like phosphate, HEPES, or MOPS. | [6][13] | |
| Poor Reagent Quality | The this compound or the azide-containing molecule may have degraded. Store reagents as recommended, typically at -20°C, and protected from moisture. | [9] | |
| Precipitation in Reaction | Insoluble Copper Species | The copper catalyst or its complexes may not be fully soluble. Ensure proper mixing and consider using a ligand to improve solubility. | [6] |
| Product Insolubility | The resulting biotinylated molecule may be insoluble in the reaction solvent. Consider adding a co-solvent like DMSO or DMF (up to 10%) if compatible with your biomolecule. | [6] | |
| High Background in Downstream Assays | Incomplete Removal of Unreacted Biotin | Excess free this compound is competing for streptavidin binding sites. Improve purification by using size-exclusion chromatography (desalting column), dialysis with an appropriate molecular weight cut-off (MWCO), or centrifugal filtration. | [9] |
| Incomplete Removal of Copper Catalyst | Residual copper can cause non-specific interactions or interfere with assays. Ensure the quenching step with a chelating agent like EDTA is efficient and followed by thorough purification. | [6][8] | |
| Unexpected Side Products | Alkyne Homocoupling (Glaser Coupling) | Insufficient reducing agent (sodium ascorbate) or presence of oxygen. Increase the concentration of sodium ascorbate and ensure the reaction mixture is properly degassed before initiating the reaction. | [9][10] |
Experimental Protocols
Protocol 1: Quenching of this compound Reaction using EDTA
This protocol describes the quenching of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using EDTA, followed by purification to remove the quenched catalyst and excess reagents.
Materials:
-
Completed CuAAC reaction mixture
-
EDTA (Ethylenediaminetetraacetic acid) solution (0.5 M, pH 8.0)
-
Purification system (e.g., desalting spin column, dialysis cassette with appropriate MWCO, or centrifugal filtration device)
-
Appropriate buffer for the purified product (e.g., PBS)
Procedure:
-
Quenching the Reaction:
-
To your completed CuAAC reaction mixture, add the 0.5 M EDTA solution to a final concentration of 10-50 mM. The final concentration of EDTA should be in excess of the total copper concentration in the reaction.
-
Incubate the mixture for 5-10 minutes at room temperature with gentle mixing. This will allow the EDTA to chelate the copper ions, effectively stopping the reaction.[8]
-
-
Purification of the Biotinylated Product:
-
Method A: Desalting Spin Column (for rapid buffer exchange)
-
Equilibrate the desalting spin column with your desired final buffer according to the manufacturer's instructions.
-
Load the quenched reaction mixture onto the center of the column.
-
Centrifuge the column as per the manufacturer's protocol to collect the purified biotinylated molecule. The smaller molecules, including the copper-EDTA complex and unreacted this compound, will be retained in the column matrix.[9]
-
-
Method B: Dialysis (for larger sample volumes)
-
Transfer the quenched reaction mixture into a dialysis cassette with a molecular weight cut-off (MWCO) that is significantly smaller than your biotinylated molecule.
-
Place the dialysis cassette in a large volume of the desired final buffer (e.g., 1 L of PBS) at 4°C.
-
Stir the dialysis buffer gently.
-
Perform dialysis for at least 4 hours, with at least two buffer changes, to ensure complete removal of small molecule impurities.[9]
-
-
Method C: Centrifugal Filtration
-
Choose a centrifugal filtration unit with an appropriate MWCO.
-
Add the quenched reaction mixture to the filter unit.
-
Centrifuge according to the manufacturer's instructions to concentrate your biotinylated molecule and remove the smaller impurities in the filtrate.
-
Wash the concentrated sample by adding your final buffer and repeating the centrifugation step.
-
-
-
Storage:
-
Store the purified biotinylated product at the recommended temperature (e.g., 4°C for short-term or -20°C/-80°C for long-term storage).
-
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-PEG3-propargyl
Welcome to the technical support center for Biotin-PEG3-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the stability and use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent that incorporates three key components: a biotin (B1667282) molecule, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group (an alkyne).[1][2][3] Its primary application is in bioconjugation, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] This reaction allows for the efficient and specific attachment of the biotin-PEG moiety to molecules containing an azide (B81097) group. It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: What are the main factors that can cause degradation of this compound?
The degradation of this compound can be attributed to the instability of its constituent parts under certain conditions:
-
Polyethylene Glycol (PEG) Linker: The ether bonds in the PEG chain are generally stable at neutral pH but can be cleaved under harsh acidic or basic conditions, particularly at elevated temperatures. The PEG backbone is also susceptible to oxidative degradation.
-
Propargyl Group: The terminal alkyne group can be unstable in acidic solutions, potentially leading to hydration or isomerization.
-
Amide Bond: The amide bond connecting the biotin and the PEG spacer is generally stable under physiological conditions but can be hydrolyzed under strong acidic or basic conditions.
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life and performance of this compound, it is crucial to store it under the recommended conditions.
Data Presentation: Storage and Stability Summary
| Component | Recommended Storage Conditions | Factors Leading to Degradation | Degradation Products (Potential) |
| Solid Compound | Store at -20°C in a desiccated environment, protected from light. | Moisture, prolonged exposure to light, elevated temperatures. | Hydrolyzed and oxidized forms. |
| Stock Solutions (in anhydrous DMSO or DMF) | Prepare fresh before use. If short-term storage is necessary, aliquot and store at -20°C for no more than a few days. Avoid repeated freeze-thaw cycles. | Presence of water, exposure to light, frequent temperature changes. | Hydrolyzed PEG chain, hydrated alkyne. |
| Aqueous Solutions | Not recommended for storage. Prepare immediately before use. | Hydrolysis of the PEG chain and potential reactions of the propargyl group. | Cleaved PEG fragments, various alkyne-related byproducts. |
Troubleshooting Guides
Low or No Yield in Click Chemistry Reaction
Problem: You are observing a low yield or complete failure of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the Cu(I) state. Degas all buffers and solvents to remove dissolved oxygen. |
| Suboptimal Reaction pH | The optimal pH for CuAAC reactions is typically between 7 and 8.5. Buffers containing primary amines, such as Tris, should be avoided as they can chelate the copper catalyst. Phosphate-buffered saline (PBS) is a suitable choice. |
| Degraded Reagents | Ensure that your this compound and azide-containing molecule have been stored correctly. Use a fresh vial if degradation is suspected. Prepare sodium ascorbate solutions immediately before use. |
| Steric Hindrance | Bulky groups near the alkyne or azide can impede the reaction. Consider increasing the reaction time or temperature. |
| Inhibitors in the Reaction | Ensure your sample is free from copper-chelating agents. If necessary, perform a buffer exchange before the reaction. |
Unexpected Side Products
Problem: Your reaction mixture shows multiple unexpected spots on TLC or peaks in LC-MS analysis.
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction can occur in the presence of oxygen and a copper catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of Reactants | As mentioned previously, the degradation of this compound or your azide-containing molecule can lead to byproducts. Analyze the purity of your starting materials. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for a click chemistry reaction. Optimization may be necessary for your specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare a stock solution of your azide-containing molecule in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-containing molecule in buffer.
-
Add this compound to the reaction mixture (a 1.5 to 2-fold molar excess over the azide is a good starting point).
-
Add the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the CuSO₄ solution to a final concentration of 0.1-0.5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Gentle mixing is recommended.
-
-
Analysis and Purification:
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC).
-
Purify the biotinylated product using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Protocol 2: Forced Degradation Study of this compound
This protocol can be used to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Control: Keep an aliquot of the stock solution at -20°C, protected from light.
-
-
Time Points:
-
Take samples from each condition at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS to determine the percentage of the intact this compound remaining and to identify any degradation products.
-
Mandatory Visualizations
References
Validation & Comparative
Biotin-PEG3-Propargyl vs. Biotin-Alkyne: A Researcher's Guide to Choosing the Right Tool for Bioconjugation
In the realm of bioconjugation and chemical biology, the specific and high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone technique for the detection, purification, and labeling of biomolecules. The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a robust method for attaching biotin to azide-modified targets. Within the click chemistry toolbox, researchers are often faced with a choice between different alkyne-functionalized biotin reagents. This guide provides a detailed comparison of two popular options: Biotin-PEG3-propargyl and the more general "Biotin-alkyne" (referring to biotin with a terminal alkyne and no spacer), to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
The primary distinction between these two reagents lies in the presence of a three-unit polyethylene (B3416737) glycol (PEG) spacer in this compound. This seemingly minor structural difference can have significant implications for experimental outcomes, particularly concerning solubility, steric hindrance, and overall performance in various assays.
Performance Comparison at a Glance
The inclusion of a hydrophilic PEG3 spacer arm in this compound imparts several advantageous properties compared to a simple Biotin-alkyne. These differences are critical in experimental design and can significantly impact the success of downstream applications.
| Feature | This compound | Biotin-Alkyne (No Spacer) | Rationale & Implications |
| Chemical Structure | Biotin linked to a propargyl group via a 3-unit PEG spacer. | Biotin directly linked to a propargyl group (e.g., N-propargyl-biotinamide). | The PEG spacer adds length and flexibility. |
| Molecular Weight | 413.53 g/mol | ~281.38 g/mol | The higher molecular weight of the PEGylated version should be considered in high-resolution mass spectrometry applications. |
| Solubility | Higher aqueous solubility. | Lower aqueous solubility. | The hydrophilic nature of the PEG chain enhances solubility in aqueous buffers, which is advantageous for biological reactions. |
| Steric Hindrance | Reduced steric hindrance. | Higher potential for steric hindrance. | The flexible PEG spacer extends the biotin moiety away from the surface of the labeled molecule, improving its accessibility to the binding pocket of streptavidin. |
| Binding to Streptavidin | Potentially more efficient binding, especially with bulky biomolecules. | Binding efficiency can be compromised with large or sterically hindered targets. | Reduced steric hindrance allows for more effective interaction between biotin and streptavidin. |
| Non-specific Binding | Generally lower due to the hydrophilic nature of PEG. | May exhibit higher non-specific binding due to increased hydrophobicity. | The PEG spacer can help to minimize non-specific hydrophobic interactions with other proteins or surfaces. |
| Applications | Ideal for labeling large proteins, working in complex biological lysates, and applications where steric hindrance is a concern. | Suitable for labeling small molecules or when the alkyne-biotin tag is in a sterically accessible location. | The choice of reagent should be tailored to the specific experimental context. |
Experimental Protocols
Below are detailed protocols for a common application: the biotinylation of an azide-modified protein using either this compound or Biotin-alkyne via a copper(I)-catalyzed click chemistry reaction.
Protocol: Biotinylation of Azide-Modified Protein via CuAAC
This protocol outlines the steps for labeling a protein containing an azide (B81097) group with an alkyne-functionalized biotin reagent.
Materials:
-
Azide-modified protein
-
This compound or Biotin-alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Desalting column (e.g., PD-10) for purification
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Preparation of Stock Solutions:
-
Biotin-alkyne solution (10 mM): Dissolve the appropriate amount of this compound or Biotin-alkyne in anhydrous DMSO.
-
Copper(II) sulfate solution (50 mM): Dissolve CuSO₄ in deionized water.
-
THPTA solution (50 mM): Dissolve THPTA in deionized water.
-
Sodium ascorbate solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Add the Biotin-alkyne stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein is a good starting point).
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture to a final CuSO₄ concentration of 50-100 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.
-
-
Purification of the Biotinylated Protein:
-
Remove excess unreacted biotin-alkyne and copper catalyst using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Verification of Biotinylation:
-
Determine the concentration of the purified biotinylated protein using a BCA assay.
-
Confirm successful biotinylation by Western blot analysis using a streptavidin-HRP conjugate for detection.
-
Visualizing the Key Differences and Workflow
Diagrams created using the DOT language provide a clear visual representation of the chemical structures and the experimental workflow.
Conclusion
The choice between this compound and a standard Biotin-alkyne is a critical decision in experimental design. While a simple Biotin-alkyne may be sufficient for some applications involving small molecules or sterically accessible targets, the inclusion of a PEG3 spacer in this compound offers significant advantages in terms of increased aqueous solubility and reduced steric hindrance. These properties make it a more robust and often more effective choice for the biotinylation of proteins and other macromolecules, particularly in complex biological systems. For researchers in proteomics, drug discovery, and molecular biology, carefully considering the nature of their target molecule and the downstream application will lead to the selection of the optimal biotin-alkyne reagent for successful and reproducible results.
A Comparative Guide to Biotinylation Reagents: Focusing on Biotin-PEG3-propargyl
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for a vast array of applications, including affinity purification, immunoassays, and the study of protein-protein interactions. The exceptionally strong and specific interaction between biotin and streptavidin provides a robust and versatile tool for isolating and detecting these molecules. However, the success of these applications is critically dependent on the choice of the biotinylation reagent.
This guide provides an objective comparison of Biotin-PEG3-propargyl with other commonly used biotinylation reagents, including amine-reactive N-hydroxysuccinimide (NHS) esters (NHS-biotin and Sulfo-NHS-biotin) and sulfhydryl-reactive maleimide-biotin. We will delve into their chemical properties, performance characteristics, and typical applications, supported by structured data and detailed experimental protocols to inform your experimental design.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the target molecule, the desired specificity of labeling, and the downstream application. The following tables summarize the key characteristics and performance of this compound and other common biotinylation reagents. While direct head-to-head quantitative data from a single comparative study is limited in the available literature, this guide compiles typical performance characteristics based on the properties of individual reagents and data from studies comparing similar classes of reagents.
Table 1: Qualitative and Quantitative Performance Comparison of Biotinylation Reagents
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Maleimide-Biotin |
| Target Functional Group | Azide-modified molecules (via click chemistry) | Primary amines (-NH₂) on lysines and N-terminus | Primary amines (-NH₂) on lysines and N-terminus | Sulfhydryls (-SH) on cysteines |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acylation | Acylation | Michael Addition |
| Specificity | Very High (Bioorthogonal) | Moderate (targets abundant primary amines) | Moderate (targets abundant primary amines) | High (targets less abundant free sulfhydryls) |
| Typical Labeling Efficiency | High | High | High (e.g., ~76% of peptides biotinylated in one study)[1] | High (can exceed 90% recovery of biotinylated proteins)[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Requires organic solvents (e.g., DMSO, DMF) | Water-soluble | Requires organic solvents (e.g., DMSO, DMF) |
| Cell Membrane Permeability | Permeable | Permeable | Impermeable | Permeable |
| Key Advantages | Bioorthogonal, allows for highly specific labeling in complex biological systems. The PEG spacer enhances solubility and reduces steric hindrance. | Simple, one-step reaction; readily available. | Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane; less likely to cause protein precipitation.[1] | More specific than amine-reactive reagents; allows for site-specific labeling.[1] |
| Key Disadvantages | Requires a two-step process: introduction of an azide (B81097) group followed by the click reaction. The copper catalyst can be toxic to cells. | Can be non-specific due to the abundance of lysines on protein surfaces; may affect protein function if amines are in the active site.[1] | Hydrolyzes in aqueous solution, requiring fresh preparation.[1] | Requires free sulfhydryl groups, which may necessitate the reduction of disulfide bonds; may not be suitable for all proteins.[1] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible biotinylation. Below are representative protocols for common biotinylation workflows.
Protocol 1: Protein Biotinylation with this compound via Click Chemistry
This protocol describes a two-step process for labeling a protein with this compound. First, the protein is modified to introduce an azide group, and then the biotin is attached via a copper-catalyzed click reaction.
Materials:
-
Azide-modification reagent (e.g., Azide-PEG4-NHS ester)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Azide Modification of Protein:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the Azide-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the azide reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Remove the excess, unreacted azide reagent by dialysis or using a desalting column.
-
-
Click Chemistry Reaction:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
In a reaction tube, add the azide-modified protein.
-
Add the this compound stock solution to a final concentration that is in molar excess to the protein (e.g., 5-fold).
-
Prepare a fresh solution of copper(II) sulfate and a copper ligand (e.g., THPTA) in water.
-
Prepare a fresh solution of a reducing agent (e.g., sodium ascorbate) in water.
-
Add the copper/ligand solution and the reducing agent solution to the reaction mixture. The final concentration of copper is typically 50-100 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the biotinylated protein using a desalting column or dialysis to remove the catalyst and excess reagents.
-
Protocol 2: General Protein Biotinylation with NHS-Biotin or Sulfo-NHS-Biotin
This protocol describes a general method for biotinylating a purified protein in solution using an N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Anhydrous DMSO or DMF (for NHS-Biotin) or water (for Sulfo-NHS-Biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[1]
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in the appropriate solvent to a stock concentration (e.g., 10-20 mg/mL).[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[1]
Protocol 3: Cell Surface Biotinylation with Sulfo-NHS-Biotin
This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable biotinylation reagent like Sulfo-NHS-Biotin.[1]
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media components.[1]
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS containing the Sulfo-NHS-Biotin reagent (typically 0.5-1 mg/mL). Incubate on ice for 30 minutes with gentle agitation.[1]
-
Quenching: Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.[1]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.[1]
Protocol 4: Pull-Down Assay of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins and their interacting partners from a cell lysate using streptavidin-conjugated beads.[1]
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a low pH buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with the wash buffer.[1]
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind.[1]
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Add the elution buffer to the beads and incubate under appropriate conditions (e.g., boiling for SDS-PAGE sample buffer) to release the bound proteins. Collect the eluate for downstream analysis.
Visualizing the Workflows and Reactions
To further clarify the experimental processes and chemical reactions, the following diagrams are provided.
Caption: General workflow for protein biotinylation.
Caption: Experimental workflow for a pull-down assay.
Caption: this compound click chemistry reaction.
References
A Comparative Guide to Biotin-PEG3-Propargyl Labeling Specificity
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is crucial for the accuracy and reliability of experimental outcomes. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is a critical decision that dictates the specificity and efficiency of labeling. This guide provides an objective comparison of Biotin-PEG3-propargyl, a click chemistry-based reagent, with other common biotinylation alternatives, supported by experimental principles and representative data.
The Specificity of this compound
This compound is a biotinylation reagent that utilizes the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1] This bioorthogonal reaction occurs between the propargyl (alkyne) group of the reagent and an azide-modified target molecule.[1][2] The reaction is highly selective, proceeding with high efficiency under mild, aqueous conditions with minimal cross-reactivity with endogenous functional groups found in complex biological samples.[1] This inherent specificity is a significant advantage over traditional biotinylation methods that target common functional groups like primary amines.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances the water solubility of the reagent and the resulting biotinylated molecule, and the extended spacer arm reduces steric hindrance, which can improve the binding efficiency of the biotin tag to avidin (B1170675) or streptavidin.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent has a significant impact on labeling efficiency, specificity, and the potential for off-target effects. The following tables summarize key characteristics and expected performance metrics of this compound compared to common alternatives.
Table 1: Quantitative Comparison of Biotinylation Reagent Performance
| Feature | This compound (Click Chemistry) | Amine-Reactive (e.g., NHS-Biotin) | Sulfhydryl-Reactive (e.g., Maleimide-Biotin) | Enzymatic (e.g., BirA) |
| Target Group | Azide-modified molecules | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | Specific peptide tag (e.g., AviTag) |
| Specificity | Very High (Bioorthogonal) | Moderate (Targets abundant functional groups) | High (Targets less abundant free sulfhydryls) | Very High (Site-specific) |
| Reported Labeling Efficiency | >95% (with sufficient azide (B81097) partner) | >90% of available primary amines | High (dependent on free sulfhydryl availability) | >95% |
| Expected Off-Target Labeling | Minimal | Moderate to High | Low to Moderate | Minimal |
| Potential for Functional Impact | Low (labeling is at a pre-defined site) | Moderate (can block active sites or binding interfaces) | High (can disrupt disulfide bonds or modify active site cysteines) | Minimal (targets a specific, engineered tag) |
| Workflow Complexity | Two-step (requires introduction of azide) | One-step | One-step (may require reduction of disulfides) | Multi-step (requires genetic modification) |
Note: The reported labeling efficiencies and off-target effects are based on data from multiple sources and represent expected outcomes under optimized conditions. Actual results may vary depending on the specific protein and experimental setup.
Experimental Protocols
Detailed methodologies for key biotinylation techniques are provided below.
Protocol 1: Biotinylation using this compound (CuAAC Click Chemistry)
This protocol describes the labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Desalting column for purification
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to a final concentration of 100-200 µM.
-
Prepare a premix of CuSO4 and THPTA by adding 1 part CuSO4 stock to 5 parts THPTA stock.
-
Add the CuSO4/THPTA premix to the reaction to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess and unreacted reagents by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
-
Quantification (Optional):
-
Determine the degree of biotinylation using a HABA assay or a fluorescent biotin quantification kit.
-
Protocol 2: Amine-Reactive Biotinylation using NHS-Biotin
This protocol describes the labeling of a protein with NHS-Biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein:
-
Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Prepare NHS-Biotin:
-
Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10-20 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
-
Quench Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove non-reacted biotin using a desalting column.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz illustrate key experimental workflows and the principles behind different biotinylation strategies.
Conclusion
This compound, through its reliance on click chemistry, offers a highly specific and efficient method for biotinylating molecules of interest. This specificity minimizes off-target labeling and reduces the potential for functional disruption of the target biomolecule, a significant advantage over traditional amine-reactive methods. While the two-step workflow of introducing an azide handle may be more complex, the resulting homogeneity and precision of labeling are often critical for the reliability of downstream applications in proteomics, drug discovery, and diagnostics. For applications demanding the utmost specificity and control, this compound and other bioorthogonal labeling strategies are superior choices.
References
Validating Target Engagement: A Comparative Guide to Biotin-PEG3-propargyl and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a therapeutic molecule directly interacts with its intended biological target within the complex cellular milieu is a cornerstone of establishing its mechanism of action and ensuring its efficacy and safety. A variety of powerful techniques have emerged to validate this "target engagement." This guide provides an objective comparison of a chemical proteomics approach using the versatile probe Biotin-PEG3-propargyl against two widely adopted alternative methodologies: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL) . We will delve into the principles of each method, present a comparative analysis of their performance characteristics, provide detailed experimental protocols, and illustrate the workflows with clear diagrams.
The Role of this compound in Target Engagement
This compound is a trifunctional chemical probe designed for "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular components. Its structure comprises:
-
Biotin (B1667282): A high-affinity ligand for streptavidin, enabling the enrichment and purification of labeled proteins.
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation, minimizing steric hindrance.
-
Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified molecules.
In a typical target engagement experiment, a small molecule of interest is functionalized with an azide (B81097) group. When this modified compound is introduced to cells or cell lysates, it binds to its target protein(s). Subsequent treatment with this compound and the necessary click chemistry reagents results in the covalent attachment of the biotin tag to the compound-protein complex. These biotinylated complexes can then be isolated using streptavidin-coated beads for identification and quantification by mass spectrometry. This approach is a form of Activity-Based Protein Profiling (ABPP) or a chemical proteomics pull-down assay.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement validation method depends on several factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental question being addressed. Below is a comparative overview of the this compound chemical proteomics approach, CETSA, and PAL.
Quantitative Data Summary
| Feature | This compound Pulldown | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) |
| Principle | Affinity purification of target-ligand complexes via a biotin handle. | Ligand-induced thermal stabilization of the target protein. | UV-induced covalent crosslinking of a ligand to its target. |
| Labeling Requirement | Requires modification of the small molecule with a bioorthogonal handle (e.g., azide). | Label-free for both the compound and the protein. | Requires modification of the small molecule with a photoreactive group. |
| Cellular Context | Can be performed in cell lysates or with cell-permeable probes in intact cells. | Applicable in cell lysates, intact cells, and even tissues.[1][2] | Applicable in cell lysates and intact cells. |
| On-Target Validation | Direct evidence of binding through pulldown of the target. | Infers binding from a shift in the protein's melting temperature.[3][4] | Provides direct evidence of binding through covalent crosslinking. |
| Off-Target Profiling | Can identify off-targets that bind the modified compound. | Proteome-wide and unbiased identification of off-targets.[3][5] | Can identify off-targets that are crosslinked by the probe. |
| Sensitivity | Dependent on the affinity of the interaction and the efficiency of the pulldown. Can be highly sensitive. | Generally offers high sensitivity for detecting thermal shifts.[6] | Can be highly sensitive, but efficiency depends on crosslinking yield. |
| Quantitative Nature | Semi-quantitative (Western blot) to quantitative (mass spectrometry). | Highly quantitative, allowing for the determination of dose-response curves and cellular EC50 values.[6] | Can be quantitative with mass spectrometry-based readouts. |
| Potential for Artifacts | Non-specific binding to streptavidin beads; steric hindrance from the probe.[7] | Some protein-ligand interactions may not induce a thermal shift; heat shock response can be a confounding factor.[6] | Non-specific crosslinking to abundant proteins; potential for photocrosslinker-dependent interactions.[8][9] |
| Throughput | Moderate to high, especially when coupled with mass spectrometry. | Can be adapted for high-throughput screening (HT-CETSA).[5][10] | Moderate throughput, can be limited by the UV irradiation step. |
Experimental Protocols
This compound Pulldown Assay for Target Engagement
This protocol outlines the general steps for a chemical proteomics experiment to identify the targets of an azide-modified small molecule using this compound.
Materials:
-
Azide-modified small molecule of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator (e.g., TBTA)
-
Cell culture or tissue of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer with biotin)
-
SDS-PAGE gels, Western blot apparatus, and antibodies for target validation
-
Mass spectrometer for proteome-wide analysis
Procedure:
-
Cell Treatment: Treat cells with the azide-modified small molecule at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to prepare a protein lysate. Determine the protein concentration.
-
Click Chemistry Reaction: To the lysate, add this compound, CuSO4, sodium ascorbate, and TBTA. Incubate to allow the click reaction to proceed.
-
Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis:
-
Western Blot: Separate the eluted proteins by SDS-PAGE and probe with an antibody against the expected target protein.
-
Mass Spectrometry: Digest the eluted proteins and analyze by LC-MS/MS to identify the captured proteins.
-
Workflow Diagram:
Cellular Thermal Shift Assay (CETSA)
This protocol describes a basic CETSA experiment to validate target engagement in intact cells.
Materials:
-
Small molecule of interest
-
Cell culture of interest
-
PBS
-
PCR tubes
-
Thermal cycler or heating blocks
-
Lysis buffer (optional, for freeze-thaw lysis)
-
Centrifuge
-
SDS-PAGE gels, Western blot apparatus, and antibody against the target protein
Procedure:
-
Cell Treatment: Treat cells with the small molecule at various concentrations. Include a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
Workflow Diagram:
Photoaffinity Labeling (PAL)
This protocol provides a general workflow for a PAL experiment to identify target proteins.
Materials:
-
Small molecule functionalized with a photoreactive group (e.g., diazirine) and an affinity tag (e.g., alkyne for click chemistry)
-
Cell culture of interest
-
UV lamp (e.g., 365 nm)
-
Lysis buffer
-
Reagents for click chemistry (if using a two-step approach with an alkyne-tagged probe)
-
Biotin-azide
-
Streptavidin-coated beads
-
Wash and elution buffers
-
SDS-PAGE and Western blot equipment or mass spectrometer
Procedure:
-
Cell Treatment: Incubate cells with the photoaffinity probe.
-
UV Irradiation: Expose the cells to UV light to induce covalent crosslinking of the probe to interacting proteins.
-
Cell Lysis: Lyse the cells to prepare a protein lysate.
-
Click Chemistry (if applicable): If the probe has an alkyne handle, perform a click reaction with biotin-azide to attach the biotin tag.
-
Affinity Enrichment: Use streptavidin beads to pull down the biotinylated protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Analysis: Identify the eluted proteins by Western blot or mass spectrometry.
Workflow Diagram:
Conclusion
Validating target engagement is a critical and multifaceted aspect of drug discovery. The this compound chemical proteomics approach, Cellular Thermal Shift Assay, and Photoaffinity Labeling each offer unique advantages and have distinct limitations.
-
This compound-based pulldowns are a powerful method for direct target identification but require modification of the compound of interest.
-
CETSA is a versatile, label-free technique that provides quantitative information on target engagement in a physiological context, though it relies on the principle of ligand-induced thermal stabilization which is not universal.[6][10]
-
PAL offers the ability to covalently capture both stable and transient interactions, providing direct evidence of binding, but can be prone to non-specific crosslinking.[8][9]
The selection of the most appropriate method will depend on the specific research question, the available resources, and the characteristics of the small molecule and its target. In many cases, a combination of these orthogonal approaches can provide the most comprehensive and robust validation of target engagement, thereby increasing confidence in the continued development of novel therapeutic agents.
References
- 1. pelagobio.com [pelagobio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pelagobio.com [pelagobio.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Spacer Lengths for Biotinylation
The covalent attachment of biotin (B1667282) to biomolecules is a fundamental technique in life sciences, enabling a wide range of applications from affinity purification to cellular imaging.[1] The introduction of a polyethylene (B3416737) glycol (PEG) spacer between the biotin and the reactive group has become standard practice to improve the efficiency of biotinylation reagents.[1] This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to help researchers select the optimal reagent for their specific needs.
The primary role of the PEG spacer is to overcome steric hindrance.[2][3][4] The biotin-binding pockets of avidin (B1170675) and streptavidin are located deep within the protein structure, and a spacer arm is crucial for allowing the biotin molecule to bind efficiently.[1] PEG is the most widely used spacer material due to its beneficial properties:
-
Increased Solubility : The hydrophilic nature of the PEG chain increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which is particularly helpful for proteins prone to aggregation.[1][2]
-
Reduced Steric Hindrance : The flexible and extended PEG spacer arm distances the biotin from the surface of the labeled molecule, minimizing steric clashes and facilitating its interaction with avidin or streptavidin.[1][2]
-
Minimized Non-specific Binding : PEG is known to reduce non-specific protein adsorption, leading to cleaner results in affinity-based assays.[1]
-
Non-Immunogenicity : PEG is generally considered non-immunogenic, making it suitable for in vivo applications.[1]
The length of the PEG spacer is a critical parameter that can significantly influence the outcome of a biotinylation experiment.[1] While longer spacers are generally favored for overcoming steric hindrance, the optimal length is application-dependent and represents a balance between providing sufficient distance and avoiding potential negative effects of excessively long linkers.[1][2]
Data Presentation: Comparison of PEG Spacer Lengths
The following table summarizes the impact of different PEG spacer lengths on key performance parameters in biotinylation. The choice of spacer length involves a trade-off between minimizing steric hindrance and maintaining optimal binding kinetics.[5]
| Biotinylation Reagent | Approximate Spacer Arm Length (Å) | Key Characteristics & Remarks |
| NHS-Biotin | 13.5 | No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins.[1] |
| NHS-PEG4-Biotin | 29.0 | A commonly used PEG spacer length that provides a good balance of solubility and spacer length for many applications.[1] Reduces aggregation of labeled antibodies in solution.[1] |
| NHS-PEG8-Biotin | ~42.2 | Offers increased hydrophilicity and a longer spacer to further minimize steric hindrance.[4] |
| NHS-PEG12-Biotin | 55.9 | A long, hydrophilic spacer arm for enhanced water solubility and significantly reduced steric hindrance, beneficial for large or complex proteins.[1] |
Note on Binding Affinity: The intrinsic binding affinity between biotin and streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2] The presence of a PEG spacer does not significantly alter this fundamental interaction. However, the apparent binding affinity in an experimental context can be influenced by the spacer length due to its role in overcoming steric hindrance.[1] Some studies suggest that while longer spacers can be advantageous for maximizing protein binding, excessively long chains can lead to a slight decrease in binding affinity.[2][6]
Mandatory Visualization
Caption: General structure of a Biotin-PEG-NHS ester reagent.
Caption: Longer PEG spacers reduce steric hindrance for streptavidin binding.
Caption: Experimental workflow for comparing biotinylation efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for key experiments involving biotinylation.
This protocol describes the labeling of a protein with an amine-reactive NHS-PEG-Biotin reagent.
-
Protein Preparation : Dissolve the protein to be biotinylated in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are not compatible as they will compete for reaction with the NHS ester.
-
Biotinylation Reagent Preparation : Immediately before use, dissolve the NHS-PEGn-Biotin reagent in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM.[1]
-
Biotinylation Reaction : Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution.[1] The optimal molar ratio should be determined empirically for each protein and application.[1]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]
-
Removal of Excess Biotin : Purify the biotinylated protein from excess, non-reacted biotinylation reagent using dialysis, a desalting column, or size exclusion chromatography.
This protocol allows for the comparison of streptavidin binding to a protein that has been biotinylated with different PEG spacer lengths.
-
Plate Coating : Coat a high-binding 96-well microplate with the target antigen for your biotinylated antibody (or the biotinylated protein itself) overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking : Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature. Wash the plate three times.
-
Incubation with Biotinylated Antibody : Add serial dilutions of your biotinylated antibodies (prepared with different PEG spacer lengths) to the wells. Incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Incubation with Streptavidin-HRP : Add a streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature. Wash the plate five times.
-
Detection : Add a TMB substrate solution to the wells and incubate in the dark until a blue color develops.
-
Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis : Measure the absorbance at 450 nm using a microplate reader. Compare the signal generated from proteins biotinylated with different PEG spacer lengths. A higher signal indicates more efficient binding of the streptavidin-HRP conjugate.
This protocol assesses the efficiency of capturing a target protein using a biotinylated "bait" protein with varying PEG spacer lengths.[4]
-
Prepare Cell Lysate : Prepare a cell lysate containing the protein of interest that interacts with your "bait" protein.
-
Bait Protein Immobilization : For each PEG spacer length being tested, incubate the biotinylated bait protein with streptavidin-coated magnetic or agarose (B213101) beads for 1-2 hours at 4°C with gentle rotation.
-
Washing : Wash the beads three times with lysis buffer to remove any unbound bait protein.
-
Incubation with Lysate : Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the bait protein to bind its interaction partner.
-
Washing : Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis : Analyze the eluted proteins by Western blotting using an antibody specific to the expected interaction partner. Compare the band intensity for each PEG spacer length to determine which provides the most efficient pull-down.[4]
References
Unlocking Superior Performance in Bioconjugation: A Comparative Guide to PEG Spacers in Biotin Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique that leverages the high-affinity interaction between biotin and streptavidin (or avidin).[1][2] However, the performance of a biotinylated probe is critically influenced by the linker connecting biotin to the target molecule. This guide provides an objective, data-driven comparison of biotin probes with and without polyethylene (B3416737) glycol (PEG) spacers, demonstrating the significant advantages conferred by PEGylation.
The inclusion of a PEG spacer between biotin and the reactive group of a biotinylation reagent addresses common challenges in bioconjugation, such as steric hindrance, poor solubility, and non-specific binding.[1][2] These spacers are flexible, hydrophilic chains of repeating ethylene (B1197577) glycol units that enhance the overall performance and reliability of biotinylated molecules in a variety of applications, including immunoassays, protein purification, and targeted drug delivery.[3][4]
Core Advantages of PEG Spacers in Biotin Probes
The incorporation of a PEG spacer into a biotin probe offers several key advantages over probes with no spacer or with simple alkyl spacers. These benefits stem from the inherent physicochemical properties of PEG, including its hydrophilicity, flexibility, and defined length.[1]
-
Reduced Steric Hindrance: The biotin-binding pockets of avidin (B1170675) and streptavidin are situated deep within the protein structure.[5][6] A PEG spacer acts as a flexible arm, extending the biotin moiety away from the surface of the labeled molecule.[7][8] This increased distance and flexibility minimize steric hindrance, allowing for more efficient binding of biotin to streptavidin.[2][7]
-
Enhanced Solubility: PEG is an inherently hydrophilic polymer.[2][9] Its inclusion in a biotinylation reagent significantly increases the water solubility of both the reagent and the final biotinylated conjugate.[2][8][10] This is particularly crucial for preventing the aggregation of labeled proteins, which can lead to a loss of function and inaccurate experimental results.[2][8]
-
Minimized Non-Specific Binding: The neutral and hydrophilic nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[1] This "stealth" layer acts as a shield, minimizing hydrophobic and ionic interactions that lead to non-specific adsorption to surfaces and other proteins.[1][2] This results in a lower background signal and an improved signal-to-noise ratio in various assays.[1][2]
-
Increased Stability and Reduced Immunogenicity: The PEG component can enhance the stability of the biotinylated molecule.[1] Furthermore, PEG is generally considered non-immunogenic, making PEGylated biotin probes suitable for in vivo applications where an immune response is undesirable.[5][]
Comparative Performance Data
While specific quantitative data can be application-dependent, the following tables summarize the expected performance differences between biotin probes with and without PEG spacers based on established principles and available literature.
Table 1: General Performance Comparison
| Feature | Biotin Probe with No Spacer | Biotin Probe with PEG Spacer | Rationale |
| Binding Efficiency | Lower, especially with bulky molecules | Higher | PEG spacer reduces steric hindrance, allowing better access to the streptavidin binding pocket.[2][7] |
| Solubility | Lower, risk of aggregation | Higher | The hydrophilic nature of PEG increases the solubility of the conjugate.[2][8][9] |
| Non-Specific Binding | Higher | Lower | The PEG chain creates a hydrophilic shield, reducing non-specific adsorption.[1][2] |
| Signal-to-Noise Ratio | Lower | Higher | Reduced non-specific binding leads to lower background and a clearer signal.[1] |
| In Vivo Suitability | Potential for immunogenicity and aggregation | Higher | PEG is non-immunogenic and enhances solubility and stability.[5][] |
Table 2: Impact of PEG Spacer Length on Binding Affinity
The length of the PEG spacer is a critical parameter. While a spacer is generally beneficial, an excessively long spacer can sometimes lead to a slight decrease in the intrinsic binding affinity due to increased hydrodynamic radius. However, in a practical experimental context, the advantages of overcoming steric hindrance often outweigh this effect.
| Linker | Spacer Length (Å) | Apparent Binding Affinity | Key Observation |
| No Spacer | ~5 | Potentially high, but prone to steric hindrance | Binding can be significantly impaired with large biomolecules. |
| Short PEG (e.g., PEG4) | ~29.0 | High | Provides a good balance of spacer length and minimal impact on intrinsic affinity.[5] |
| Long PEG (e.g., PEG12) | ~55.9 | High to slightly reduced | Excellent for overcoming significant steric hindrance, though very long chains may slightly decrease the binding constant.[5][12] |
Note: The apparent binding affinity in an assay is a combination of the intrinsic binding constant and the efficiency of the interaction, which is heavily influenced by factors like steric hindrance.
Visualizing the Advantage: Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and a typical experimental workflow.
Caption: PEG spacer overcomes steric hindrance for efficient biotin binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting Negative Controls for Biotin-PEG3-propargyl Experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical biology and proteomics, the use of biotin-PEG3-propargyl as a probe for "click" chemistry applications has become a powerful tool for identifying and enriching target biomolecules. The specificity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent labeling of azide-modified proteins, nucleic acids, or other molecules of interest. However, ensuring the validity and reproducibility of such experiments hinges on the meticulous implementation of appropriate negative controls. This guide provides a comparative analysis of essential negative controls for experiments utilizing this compound, complete with experimental protocols and representative data to aid in the design of robust and reliable studies.
The Critical Role of Negative Controls
Negative controls are indispensable for distinguishing specific, target-driven signals from non-specific background noise. In the context of this compound experiments, sources of false-positive signals can include:
-
Endogenously biotinylated proteins in the cell lysate.
-
Non-specific binding of the this compound probe to cellular components.
-
Non-specific binding of proteins to the streptavidin affinity resin used for enrichment.
-
Copper-catalyzed, non-click-mediated protein modifications.
A well-designed set of negative controls will allow researchers to identify and account for these potential artifacts, thereby increasing confidence in the identified "hits."
Comparison of Key Negative Controls
The selection of appropriate negative controls is context-dependent, but a comprehensive experiment should ideally include a panel of controls to address different sources of non-specific signals. Below is a comparison of the most critical negative controls for a typical proteomics workflow involving cell labeling with an azide-modified molecule, followed by reaction with this compound and mass spectrometry analysis.
| Negative Control | Purpose | Expected Outcome | Limitations |
| Untreated Lysate | To identify endogenously biotinylated proteins and proteins that non-specifically bind to the streptavidin resin. | A list of common background proteins (e.g., carboxylases). | Does not account for non-specific interactions of the probe or the click chemistry components. |
| Vehicle Control (e.g., DMSO) | To control for any cellular effects of the solvent used to deliver the azide-modified molecule or the biotin (B1667282) probe. | Protein profile should be highly similar to the untreated lysate. | Does not control for non-specific binding of the probe itself. |
| No-Click Control | Sample is treated with the azide-modified molecule and this compound, but the copper catalyst is omitted. | Minimal to no enrichment of azide-modified target proteins compared to the full reaction. | Does not identify non-specific binding of the biotin probe that is independent of the click reaction. |
| Biotin-PEG3-OH Control | A probe with the biotin and PEG linker but lacking the terminal alkyne. | Should show significantly less enrichment of the target protein compared to the full probe, identifying proteins that non-specifically interact with the biotin-PEG moiety. | Synthesis of this control molecule may be required. |
| Propargyl-PEG3-OH Control | A probe with the propargyl group and PEG linker but without biotin. | This control is used in the click reaction and subsequent enrichment to identify proteins that may interact non-specifically with the propargyl-PEG portion of the probe or are affected by the click reaction itself, independent of biotinylation. | Requires synthesis of the control molecule. |
Quantitative Data Presentation
The following table presents representative data from a hypothetical quantitative proteomics experiment designed to identify the cellular targets of an azide-modified small molecule. The data illustrates the expected number of identified proteins for each control condition, demonstrating their utility in filtering out non-specific binders.
| Condition | Total Proteins Identified | Known Endogenous Biotinylated Proteins | Non-Specific Binders | Specific Target Proteins |
| Experimental | 150 | 10 | 40 | 100 |
| Untreated Lysate | 50 | 10 | 40 | 0 |
| Vehicle Control | 55 | 10 | 45 | 0 |
| No-Click Control | 60 | 10 | 50 | 0 |
| Biotin-PEG3-OH Control | 75 | 10 | 65 | 0 |
| Propargyl-PEG3-OH Control | 65 | 10 | 55 | 0 |
This is representative data intended for illustrative purposes.
Experimental Protocols
A detailed protocol for a cell-based proteomics experiment incorporating the described negative controls is provided below.
Protocol: Identification of Cellular Targets using Click Chemistry
1. Cellular Labeling:
-
Plate cells (e.g., HEK293T) and grow to 70-80% confluency.
-
For the experimental condition, treat cells with the azide-modified small molecule at the desired concentration and for the appropriate time.
-
For the vehicle control, treat cells with the same concentration of solvent (e.g., DMSO) used for the small molecule.
-
The "Untreated Lysate" control cells receive no treatment.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
3. Click Chemistry Reaction:
-
For each condition, take 1 mg of protein lysate.
-
Prepare a "click cocktail" containing:
-
This compound (final concentration of 100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration of 1 mM).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM).
-
Copper(II) sulfate (B86663) (CuSO4) (final concentration of 1 mM).
-
-
For the "No-Click Control," prepare a cocktail omitting the CuSO4.
-
For the "Biotin-PEG3-OH Control" and "Propargyl-PEG3-OH Control," substitute the this compound with the respective control molecule at the same concentration.
-
Add the appropriate click cocktail to each lysate and incubate for 1 hour at room temperature with gentle rotation.
4. Enrichment of Biotinylated Proteins:
-
Add streptavidin-conjugated magnetic beads to each lysate and incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads sequentially with:
-
1% SDS in PBS (3 times).
-
8 M urea (B33335) in PBS (3 times).
-
PBS (3 times).
-
5. On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
6. Data Analysis:
-
Identify proteins and quantify their abundance in each sample.
-
Subtract the proteins identified in the negative control samples from the experimental sample to generate a list of high-confidence target proteins.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for target identification.
Caption: Probe labeling and enrichment pathway.
A Comparative Guide to Quantifying Biotin-PEG3-propargyl Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to biomolecules is a critical technique for a multitude of applications, including affinity purification, cellular imaging, and drug target identification. The advent of bioorthogonal click chemistry has provided a highly specific and efficient method for biotinylation, with reagents like Biotin-PEG3-propargyl at the forefront. This guide offers an objective comparison of this compound's performance against alternative biotinylation strategies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This compound is a biotinylation reagent that contains a propargyl group, which is a terminal alkyne. This alkyne moiety allows for a highly specific covalent reaction with an azide-tagged biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with native cellular processes. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the reagent and reduces steric hindrance, facilitating the interaction between biotin and avidin (B1170675) or streptavidin.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and the potential for protein aggregation. Here, we compare this compound with two common alternatives: a biotin-azide reagent for click chemistry and the traditional NHS-ester based biotinylation reagents.
| Feature | This compound | Biotin-PEG-Azide | NHS-Ester-Biotin |
| Target Functional Group | Azide (B81097) groups | Alkyne groups | Primary amines (-NH2) |
| Labeling Strategy | Two-step, bioorthogonal click chemistry | Two-step, bioorthogonal click chemistry | Direct, one-step labeling |
| Specificity | High, specific to azide-modified molecules | High, specific to alkyne-modified molecules | Lower, targets all accessible primary amines |
| Control over Labeling Site | High, determined by the site of azide incorporation | High, determined by the site of alkyne incorporation | Limited, dependent on lysine (B10760008) residue locations |
| Potential for Protein Aggregation | Lower, due to the hydrophilic PEG spacer | Lower, due to the hydrophilic PEG spacer | Higher, can be caused by charge neutralization |
| Water Solubility | Good, enhanced by the PEG linker | Good, enhanced by the PEG linker | Variable, Sulfo-NHS esters are more soluble |
| Reaction Kinetics | Fast, copper-catalyzed | Fast, copper-catalyzed or strain-promoted | Generally fast, pH-dependent |
Quantifying Labeling Efficiency: A Comparison of Methods
Accurate quantification of biotinylation is essential for ensuring experimental reproducibility and for the correct interpretation of results. The three most common methods for quantifying biotin labeling efficiency are fluorescence-based assays, Western blotting, and mass spectrometry. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the level of detail provided.
| Method | Principle | Pros | Cons |
| Fluorescence-Based Assays (e.g., HABA) | Displacement of a dye (HABA) from avidin by biotin, leading to a change in fluorescence or absorbance. | Rapid, cost-effective, and suitable for high-throughput screening. | Indirect measurement, lower sensitivity, can be affected by interfering substances. |
| Western Blotting | Detection of biotinylated proteins using enzyme-conjugated streptavidin followed by a chemiluminescent or fluorescent substrate. | Widely accessible, provides qualitative and semi-quantitative data on the labeled protein's size and abundance. | Semi-quantitative, requires specific antibodies for total protein normalization, can have a limited dynamic range. |
| Mass Spectrometry (LC-MS/MS) | Direct detection and quantification of biotinylated peptides after enzymatic digestion of the protein. | Highly sensitive and specific, provides precise information on the site and extent of biotinylation. | Requires specialized equipment and expertise, can be time-consuming, and data analysis is complex. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for a this compound labeling experiment and a conceptual signaling pathway that could be investigated using this technology.
Caption: Experimental workflow for this compound labeling.
Caption: Investigating protein interactions using this compound.
Detailed Experimental Protocols
The following are generalized protocols for protein labeling with this compound and subsequent quantification. Optimization may be required for specific applications.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Ensure your protein of interest is modified to contain an azide group. This can be achieved through metabolic labeling with an azide-containing amino acid or by chemical modification. The protein should be in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare stock solutions of 50 mM CuSO4, 500 mM of a reducing agent (e.g., sodium ascorbate), and 100 mM of a copper-chelating ligand (e.g., THPTA).
-
Click Reaction: In a microcentrifuge tube, combine the azide-modified protein, and then add the this compound to a final concentration of 100-200 µM. Add the copper ligand to a final concentration of 100 µM, followed by CuSO4 to 50 µM, and finally sodium ascorbate (B8700270) to 500 µM to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Purification: Remove excess labeling reagents using a desalting column or dialysis against PBS.
Protocol 2: Quantification by Fluorescence (HABA Assay)
-
Prepare Standards: Prepare a series of biotin standards of known concentrations.
-
HABA/Avidin Reaction: In a 96-well plate, add the HABA/avidin reagent to each well.
-
Sample Addition: Add your biotinylated protein sample and the biotin standards to the wells.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 500 nm for absorbance).
-
Calculation: Generate a standard curve from the biotin standards and determine the concentration of biotin in your sample. Calculate the moles of biotin per mole of protein.
Protocol 3: Quantification by Western Blot
-
SDS-PAGE: Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Streptavidin Incubation: Incubate the membrane with a streptavidin-HRP conjugate (or other enzyme conjugate) for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add a chemiluminescent or fluorescent substrate and image the blot using a suitable imager.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the biotin signal to the total protein amount (determined by a total protein stain or an antibody against the protein of interest).
Protocol 4: Quantification by Mass Spectrometry (LC-MS/MS)
-
Protein Digestion: Digest the biotinylated protein into peptides using a protease such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 spin column.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Use a database search engine to identify and quantify the biotinylated peptides. The mass of the this compound modification needs to be specified as a variable modification. The labeling efficiency can be determined by the ratio of the intensity of the biotinylated peptide to the sum of the intensities of the biotinylated and unmodified peptides.
Biotin-PEG3-Propargyl: A Comparative Guide for Researchers
In the landscape of chemical biology and drug discovery, the precise labeling and manipulation of biomolecules are paramount. Biotin-PEG3-propargyl has emerged as a versatile tool for these applications, leveraging the power of biotin-avidin affinity and the efficiency of click chemistry. This guide provides a comprehensive review of this compound, objectively comparing its performance with other alternatives and providing supporting experimental context for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a chemical reagent comprised of three key functional components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biomolecules.
-
PEG3 (Triethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) linker. The PEG spacer enhances the water solubility of the molecule, reduces aggregation, and minimizes steric hindrance, allowing the terminal biotin and propargyl groups to be more accessible for interactions.
-
Propargyl Group (Alkyne): A terminal alkyne functional group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the efficient and specific covalent attachment of the biotin tag to molecules containing an azide (B81097) group.
The primary application of this compound is in the field of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound can be used as a linker in PROTAC synthesis.[1][2][3] It is also widely used in bioconjugation for labeling proteins, peptides, and nucleic acids.
Comparison with Alternative Reagents
The choice of a biotinylation reagent depends on several factors, including the target molecule, the desired application, and the required properties of the final conjugate. This compound is part of a larger family of biotin-PEG linkers with varying PEG lengths and reactive groups.
Table 1: Comparison of Biotin-PEG-Propargyl with Other Biotinylation Reagents
| Reagent | Structure & Reactive Group | Key Advantages | Key Disadvantages | Primary Applications |
| This compound | Biotin-PEG(3)-Alkyne | Short, defined linker length; Enables covalent attachment via click chemistry. | Requires an azide-modified target and a copper catalyst (for CuAAC), which can be toxic to cells. | PROTAC synthesis, labeling of azide-modified biomolecules. |
| Biotin-PEG-Alkyne (Longer PEG) | Biotin-PEG(n)-Alkyne (n > 3) | Increased hydrophilicity and flexibility; Reduced steric hindrance compared to shorter linkers.[4] | Potentially less rigid, which may not be optimal for all applications (e.g., some PROTACs). | Applications where greater distance between biotin and the target is desired. |
| Biotin-PEG-Azide | Biotin-PEG(n)-Azide | Reacts with alkyne-modified molecules via click chemistry.[4] | Requires an alkyne-modified target and a copper catalyst (for CuAAC). | Labeling of alkyne-modified biomolecules. |
| Biotin-PEG-NHS Ester | Biotin-PEG(n)-NHS Ester | Reacts with primary amines (e.g., lysine (B10760008) residues) on proteins. No catalyst required.[5] | Less specific labeling as it targets multiple amine groups. The resulting amide bond is not as stable as the triazole ring from click chemistry. | General protein biotinylation for purification and detection. |
| Biotin-PEG-Maleimide | Biotin-PEG(n)-Maleimide | Reacts specifically with sulfhydryl groups (e.g., cysteine residues). | Requires a free sulfhydryl group on the target molecule, which may not be available or may disrupt protein structure if introduced. | Site-specific labeling of proteins and peptides. |
| Biotin-PEG-SH | Biotin-PEG(n)-Thiol | Can be used for conjugation to maleimide-activated molecules or for surface modification.[5] | The thiol group can be prone to oxidation. | Site-specific conjugation, surface functionalization. |
| Cleavable Biotin-PEG Linkers | Contains a cleavable moiety (e.g., disulfide bond) | Allows for the release of the captured biomolecule under specific conditions (e.g., reducing agents).[6] | The cleavable bond may have limited stability in certain cellular environments. | Affinity purification followed by elution under mild conditions. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. Below are representative protocols for its use in click chemistry labeling and a subsequent pull-down assay.
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) (optional, as a copper-chelating ligand)
-
DMSO for dissolving reagents
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., at a final concentration of 1-10 µM) with this compound (e.g., at a final concentration of 100 µM).
-
If using THPTA, add it to the reaction mixture at a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
-
Protocol 2: Pull-Down Assay with Biotinylated Protein
Materials:
-
Biotinylated protein from Protocol 1
-
Cell lysate containing potential interacting proteins
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Wash Buffer.[6]
-
-
Immobilization of Biotinylated Protein:
-
Add the biotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin to bind to the streptavidin.[6]
-
Wash the beads three times with Wash Buffer to remove any unbound protein.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate to the beads with the immobilized biotinylated protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[6]
-
-
Washing:
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.[6]
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add Elution Buffer to the beads and boil for 5-10 minutes at 95-100°C to release the protein complexes.[6]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Navigating the Safe Disposal of Biotin-PEG3-propargyl: A Procedural Guide
For researchers and scientists engaged in drug development and bioconjugation, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Biotin-PEG3-propargyl, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[3][4][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][5]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry place, away from heat, sparks, and strong oxidizing agents.[5] Recommended long-term storage is often at -20°C.[3][5]
Quantitative Data Summary
The following table summarizes key information for this compound, with hazard information extrapolated from related propargyl-containing compounds.
| Property | Data | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 1421701-68-9 | [6] |
| Molecular Formula | C19H31N3O5S | [6] |
| Molecular Weight | 413.53 | [6] |
| Primary Hazard | Propargyl group: Flammable, Toxic | [1] |
| Personal Protective Equipment | Safety goggles, lab coat, gloves | [3][4][5] |
| Disposal Method | As hazardous chemical waste | [1][4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in pure form or as a component of a waste mixture, must be carried out in accordance with all local, regional, and national regulations.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for all this compound waste.[4][5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Toxic, Flammable).[1][5]
-
Solid Waste: Collect all solid waste, including unused product, contaminated consumables (e.g., pipette tips, weigh boats), and contaminated PPE, in the designated hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1][5] Do not pour down the drain.[4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[5]
Step 2: Handling of Spills
In the event of a spill, follow these immediate steps:
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand to contain the spill.[4][5]
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]
-
Clean: Wash the spill site after the material has been removed.[1]
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[4]
-
The storage area should be away from incompatible materials and sources of ignition.[2][7]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3][4]
-
Regulatory Compliance: Ensure all necessary paperwork and waste manifests are completed accurately to comply with all relevant regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Biotin-PEG3-propargyl
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling specialized chemical reagents like Biotin-PEG3-propargyl. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][5] | Protects against splashes and airborne particles of the compound.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin contact and potential absorption.[4] |
| Body Protection | A standard laboratory coat must be worn and kept fully buttoned.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood.[1] A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood or if aerosols may be generated.[2][4] | A fume hood provides adequate ventilation to minimize inhalation exposure.[1] A respirator prevents the inhalation of dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound, from preparation to disposal.
2.1. Engineering Controls
-
Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[1][6]
-
Secondary Engineering Control: A safety shower and eyewash station must be readily accessible in the laboratory where the compound is handled.[2]
2.2. Experimental Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.[1]
-
Weighing: If working with a solid form, carefully weigh the required amount on weighing paper using a dedicated spatula to avoid generating dust.[1]
-
Reconstitution: When preparing a solution, slowly add the solvent to the vial containing the compound to prevent splashing.[1]
-
Experimental Procedure: Conduct all experimental work within the fume hood, adhering to established laboratory safety protocols.[7]
-
Decontamination: Upon completion of the experiment, decontaminate all work surfaces that may have come into contact with the chemical.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be collected in a designated hazardous waste container.[1][8] |
| Liquid Waste | Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container.[2][8] Do not pour chemical waste down the drain.[8] |
| Waste Container Labeling | The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard classification as determined by your institution's Environmental Health and Safety (EHS) department.[1][8] |
| Storage and Disposal | Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[2] Arrange for disposal through your institution's licensed disposal company in accordance with local, state, and federal regulations.[6] |
Experimental Workflow Diagram
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
